Dinoseb-trolamine
説明
特性
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKPPLCJMDGOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-85-7 (Parent) | |
| Record name | Dinoseb-trolamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5034989 | |
| Record name | Dinoseb-trolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6420-47-9 | |
| Record name | Dinoseb-trolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoseb-trolamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinoseb-trolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOSEB-TROLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dinoseb-Trolamine: Structure, Properties, and Toxicological Profile
This guide provides a comprehensive technical overview of dinoseb-trolamine, a salt formulation of the dinitrophenol herbicide dinoseb. Intended for researchers, toxicologists, and drug development professionals, this document delves into the core chemical and biological characteristics of the compound, synthesizing established data with practical scientific insights. We will explore its chemical structure, physicochemical properties, mechanism of action, and toxicological significance, grounding all claims in authoritative references.
Chemical Identity and Structure
Dinoseb-trolamine is the salt formed between the acidic phenol dinoseb and the organic base triethanolamine (trolamine). Dinoseb itself, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, was a widely used contact herbicide, insecticide, and fungicide first registered in 1948.[1] Due to severe toxicity, particularly developmental effects, its use has been banned in many jurisdictions, including the United States and the European Union, since 1986.[2][3] Dinoseb-trolamine was one of several salt formulations designed to modify the compound's physical properties for application.[1]
The core structure of dinoseb features a phenol ring substituted with two nitro groups and a sec-butyl group. The trolamine moiety is an organic amine with three ethanol side chains.
-
IUPAC Name (Dinoseb): 2-(butan-2-yl)-4,6-dinitrophenol[2]
-
IUPAC Name (Dinoseb-Trolamine): (RS)-2-sec-butyl-4,6-dinitrophenol - 2,2′,2″-nitrilotriethanol[4]
-
Chemical Formula (Dinoseb): C₁₀H₁₂N₂O₅[2]
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Chemical Formula (Dinoseb-Trolamine): C₁₆H₂₇N₃O₈[4]
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Molecular Weight (Dinoseb): 240.22 g/mol [3]
-
Molecular Weight (Dinoseb-Trolamine): 389.40 g/mol [4]
Isomerism
A critical structural feature of dinoseb, and consequently dinoseb-trolamine, is the presence of a chiral center at the second carbon of the sec-butyl side chain. This results in optical isomerism, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Commercially produced dinoseb was typically a racemic mixture, containing equal amounts of both (R)- and (S)-enantiomers.[3][4]
Caption: Chemical structures of Dinoseb and Trolamine and their acid-base reaction.
Physicochemical Properties
The properties of dinoseb are well-documented. As a salt, dinoseb-trolamine exhibits different solubility characteristics, although specific quantitative data for the salt form is less readily available. The parent compound, dinoseb, is a dark reddish-brown solid or viscous liquid with a pungent odor.[1]
| Property | Value (Dinoseb) | Source |
| Physical State | Dark brown/reddish solid or viscous liquid | [1] |
| Melting Point | 38–42 °C (100–108 °F) | [2] |
| Water Solubility | 52 mg/L at 25 °C (Slightly soluble) | [5] |
| Organic Solvent Solubility | Soluble in ethanol, ether, toluene, n-heptane | [1] |
| Acidity (pKa) | 4.4 - 4.62 | [2][5] |
| Octanol-Water Partition Coeff. (LogP) | 3.56 - 3.69 | [5] |
The formation of the trolamine salt generally increases the water solubility of dinoseb, which was advantageous for creating aqueous solution formulations for agricultural use.[5]
Synthesis and Formulation
The industrial synthesis of dinoseb is a two-step process rooted in classic aromatic chemistry. The causality behind this pathway is the need to first install the alkyl group before nitration to control the regioselectivity of the highly activating nitro groups.
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Alkylation of Phenol: Phenol is reacted with 1-butene under acidic conditions (e.g., using a Lewis acid catalyst). The acid protonates the alkene, forming a more stable secondary carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation reaction with the phenol ring to produce 2-(sec-butyl)phenol.[2]
-
Nitration: The resulting 2-(sec-butyl)phenol is then subjected to double nitration using a mixture of concentrated nitric acid and sulfuric acid.[2][3] The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which subsequently attacks the activated phenol ring at the ortho and para positions relative to the hydroxyl group, yielding 2-(sec-butyl)-4,6-dinitrophenol (dinoseb).[2]
Dinoseb-trolamine is then prepared by a simple acid-base neutralization reaction between dinoseb and triethanolamine.
Caption: Synthetic pathway for Dinoseb-Trolamine production.
Mechanism of Action: A Tale of Two Toxicities
The primary toxicity of dinoseb stems from its potent activity as an uncoupler of oxidative phosphorylation .[1][2][3][4] This mechanism is fundamental to understanding its herbicidal efficacy and its severe toxicity in non-target organisms, including mammals.
Uncoupling of Oxidative Phosphorylation
In cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force is the energy source that ATP synthase uses to convert ADP to ATP. Dinoseb, being a lipophilic weak acid, disrupts this process.[2]
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Proton Shuttling: In the proton-rich intermembrane space, the anionic dinoseb molecule readily accepts a proton.
-
Membrane Diffusion: The now-neutral, protonated dinoseb diffuses across the inner mitochondrial membrane into the matrix.
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Proton Release: In the alkaline environment of the matrix, it releases the proton, reverting to its anionic form.
-
Cycle Repeats: The anion returns to the intermembrane space to repeat the cycle.
This shuttling of protons dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.[1][2] The cell continues to burn fuel and consume oxygen at a high rate in a futile attempt to re-establish the gradient, but energy is lost as heat instead of being captured in ATP. This leads to hyperthermia, a key symptom of dinoseb poisoning.[5]
Caption: Dinoseb uncouples oxidative phosphorylation by shuttling protons.
Induction of Apoptosis
More recent research has elucidated a secondary mechanism involving the endoplasmic reticulum (ER). Exposure to dinoseb induces an ER-mediated release of calcium (Ca²⁺), leading to elevated intracellular calcium levels.[2] This calcium overload triggers the activation of caspases, a family of proteases that are central executioners of apoptosis (programmed cell death).[2] This pathway contributes to the cellular damage and neurodegeneration observed in dinoseb toxicity.[2]
Toxicological Profile
Dinoseb is classified as highly toxic to humans and animals (Toxicity Category I).[1] Its ability to readily cross biological membranes, including the placental and blood-brain barriers, underlies its systemic and devastating effects.[2]
| Parameter | Value / Observation | Species | Source |
| Acute Oral LD₅₀ | 40–60 mg/kg | Rat | [1] |
| Acute Oral LD₅₀ | 5–50 mg/kg (estimated) | Human | [2] |
| Acute Dermal LD₅₀ | 100-200 mg/kg | Guinea Pig | [5] |
| Primary Hazard | Developmental Toxicity (Teratogen) | Rabbit, Human | [1][2] |
| Other Key Hazards | Male Sterility, Cataracts, Carcinogenicity (limited evidence) | Laboratory Animals | [1] |
| Acute Symptoms | Fatigue, sweating, headache, nausea, fever, hyperthermia | Human | [2] |
The most significant risk identified during its use was developmental toxicity. Exposure to pregnant women, even at low levels, was linked to a high risk of birth defects, particularly affecting the neurological and skeletal systems.[1] This finding was the primary driver for its emergency suspension and subsequent ban.[1] Furthermore, studies in laboratory animals have shown it can cause male sterility and cataracts.[1]
Experimental Protocol: In Vitro Assessment of Mitochondrial Uncoupling
To provide a self-validating system for confirming the primary mechanism of action, researchers can employ an in vitro mitochondrial respiration assay. The causality behind this protocol is that an uncoupler will increase oxygen consumption in the presence of a substrate but will prevent ATP synthesis.
Objective: To measure the effect of dinoseb-trolamine on the rate of oxygen consumption in isolated mitochondria.
Materials:
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Isolated mitochondria (e.g., from rat liver)
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Respiration buffer (e.g., mannitol, sucrose, KH₂PO₄, HEPES, EGTA)
-
Substrate (e.g., succinate, glutamate/malate)
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ADP solution
-
Dinoseb-trolamine stock solution (in DMSO or ethanol)
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Oligomycin (ATP synthase inhibitor)
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FCCP (a standard uncoupler, positive control)
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High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Methodology:
-
Chamber Preparation: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chamber and allow it to equilibrate to 37°C.
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber. Allow the baseline oxygen consumption rate (State 1 respiration) to stabilize.
-
Substrate Addition: Add the respiratory substrate (e.g., 10 mM succinate) to initiate electron transport. This will establish State 2 respiration.
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 2.5 mM) to stimulate ATP synthesis. This induces State 3 respiration, characterized by a rapid increase in oxygen consumption.
-
State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
Inhibitor Addition (Optional Control): Add oligomycin (e.g., 2 µg/mL) to inhibit ATP synthase. This will dramatically reduce oxygen consumption, confirming that respiration is coupled to ATP synthesis.
-
Test Compound Addition: Titrate small amounts of dinoseb-trolamine into the chamber. An uncoupling effect will be observed as a dose-dependent increase in the oxygen consumption rate, even in the absence of ADP or presence of oligomycin.
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Positive Control: In a separate run, use FCCP as a positive control to achieve maximal uncoupled respiration.
Data Analysis: The key indicator of uncoupling is a significant increase in oxygen consumption after the addition of dinoseb-trolamine, bypassing the normal control exerted by ATP synthase. This directly validates its role in dissipating the proton gradient.
Conclusion
Dinoseb-trolamine, as a salt of dinoseb, shares its profound biological activity, primarily as a potent uncoupler of oxidative phosphorylation. While its formulation offered practical advantages for its now-obsolete use as a herbicide, its severe toxicological profile, especially its teratogenicity, makes it a significant environmental and human health hazard. Understanding its precise chemical structure and multi-faceted mechanism of action is crucial for toxicological assessment, environmental remediation, and provides a valuable, albeit cautionary, case study for professionals in chemical and drug development.
References
-
Pesticide Fact Sheet: Dinoseb . (1986). United States Environmental Protection Agency. [Link]
-
Dinoseb - Wikipedia . Wikipedia. [Link]
-
Dinoseb trolamine . AERU - University of Hertfordshire. [Link]
-
Dinoseb (Ref: HOE 26150) . AERU - University of Hertfordshire. [Link]
-
Dinoseb | C10H12N2O5 | CID 6950 . PubChem - National Institutes of Health. [Link]
-
Screening assessment dinoseb . (2021). Government of Canada. [Link]
-
Dinoseb-trolamine | C16H27N3O8 | CID 22929 . PubChem - National Institutes of Health. [Link]
Sources
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dinoseb in Water Samples
Abstract
This application note details a highly selective and sensitive method for the determination of Dinoseb in various water matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Dinoseb, a dinitrophenol herbicide, is a persistent environmental contaminant with significant toxicity, making its monitoring in water sources crucial.[1][2] While its use has been banned in many countries, its persistence necessitates reliable analytical methods for environmental and public health surveillance.[1][2] This protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The methodology presented is designed for researchers and environmental scientists, providing a self-validating system that ensures accuracy, precision, and trustworthiness in analytical results.
Introduction: The Rationale for Dinoseb Monitoring
Dinoseb (2-sec-butyl-4,6-dinitrophenol) was historically used as a herbicide and fungicide.[3] Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy synthesis, leading to high acute toxicity.[2] Due to adverse health effects and environmental concerns, its registration has been canceled in major regions, including the United States, Canada, and the European Union.[1][2] However, Dinoseb is environmentally persistent, characterized by slow hydrolysis and biodegradation in water, which can lead to its long-range transport and potential for chronic exposure.[2]
Regulatory bodies have established maximum allowable concentration levels for Dinoseb in drinking water, requiring analytical methods capable of detecting part-per-trillion (ppt) or nanogram-per-liter (ng/L) levels.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task.[1][4] Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of target analytes at trace levels, even in complex environmental matrices.[5][6] This note provides a comprehensive protocol, explaining the causality behind each step to ensure robust and reproducible results.
Table 1: Physicochemical Properties of Dinoseb
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 88-85-7 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₅ | [2] |
| Molecular Weight | 240.24 g/mol | [2] |
| Physical State | Yellow crystals or orange solid | [2] |
| Water Solubility | 52 mg/L (at 25°C) | OECD 2007 |
| pKa | 4.62 | OECD 2007 |
Principle of the Method
The analytical workflow is designed to isolate Dinoseb from the aqueous matrix, separate it from potential interferences, and detect it with high specificity and sensitivity.
-
Sample Preparation - Solid-Phase Extraction (SPE): Water samples are first acidified. This is a critical step; Dinoseb is a weak acid (pKa ≈ 4.62), and lowering the pH to ~3 ensures it is in its neutral, protonated form. This state significantly enhances its affinity for the non-polar C18 sorbent used in the SPE cartridge, maximizing retention and recovery. The SPE process serves the dual purpose of concentrating the analyte from a large sample volume and removing water-soluble interferences.[7][8]
-
LC Separation: The concentrated extract is injected into a reversed-phase HPLC system. A C18 column is used to separate Dinoseb from other co-extracted compounds based on hydrophobicity.[1][9][10][11] A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic mobile phase, ensures that matrix components are washed away before the analyte elutes as a sharp, well-defined peak.
-
MS/MS Detection: The column effluent is directed to an electrospray ionization (ESI) source operating in negative ion mode.[1][9][11][12] The phenolic hydroxyl group of Dinoseb is readily deprotonated, forming a stable [M-H]⁻ precursor ion (m/z 239). This precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions are monitored in the third quadrupole.[1][6] This MRM process provides two layers of mass filtering, drastically reducing chemical noise and ensuring that the detected signal is unequivocally from Dinoseb.
Diagram 1: Overall analytical workflow for Dinoseb detection.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Dinoseb analytical standard (≥99.5% purity)
-
Dinoseb-¹³C₆ isotopic standard (for internal standard method, optional but recommended)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid or Acetic acid (LC-MS grade)
-
Hydrochloric acid (for pH adjustment)
-
Nitrogen gas (high purity)
Consumables
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL
-
Syringe filters: 0.22 µm PTFE
-
Amber glass bottles for sample collection
-
Volumetric flasks and pipettes
-
Autosampler vials, caps, and septa
Instrumentation
-
LC System: Agilent 1290 Infinity Series or equivalent UHPLC/HPLC system.[1]
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent tandem mass spectrometer.[1]
-
SPE Manifold: Vacuum manifold for processing multiple SPE cartridges.
-
Evaporation System: Nitrogen evaporator with temperature control.
-
pH Meter
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Rationale: Accurate quantification relies on a precisely prepared calibration curve. Working in a solvent that mimics the initial mobile phase composition prevents peak distortion upon injection.
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dinoseb standard into a 100 mL amber volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Stock Solution (1 µg/mL): Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards (0.5 to 100 ng/L): Perform serial dilutions of the working stock solution with 90:10 (v/v) water:methanol containing 0.1% acetic acid. Prepare a minimum of 6 calibration points to cover the desired quantification range.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: This protocol is essential for concentrating Dinoseb to detectable levels and removing matrix components that could interfere with ionization (ion suppression/enhancement).
Diagram 2: Step-by-step Solid-Phase Extraction (SPE) protocol.
-
Sample Collection: Collect approximately 550 mL of water in a pre-cleaned amber glass bottle. Store at 4°C until analysis.
-
Filtration: Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.[10]
-
Acidification: Measure 500 mL of the filtered sample and adjust the pH to ~3.0 using dilute HCl.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of ultrapure water. Do not allow the sorbent to go dry.[13]
-
-
Sample Loading: Load the 500 mL acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, pass 5 mL of ultrapure water through the cartridge to wash away salts and highly polar impurities.[13]
-
Drying: Dry the cartridge under vacuum for at least 20 minutes to remove all residual water.[13]
-
Elution: Elute Dinoseb from the cartridge by passing two 4 mL aliquots of methanol. Collect the eluate in a clean tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 90:10 (v/v) water:methanol with 0.1% acetic acid. Vortex to mix, then transfer to an autosampler vial. This represents a 500-fold concentration factor.
Protocol 3: Direct Injection (for low-matrix samples)
For cleaner water samples (e.g., drinking water) where high sensitivity is not the primary goal, a direct injection approach can be used for rapid screening.[1]
-
Allow the sample to reach room temperature.
-
Filter approximately 2 mL of the sample directly into an autosampler vial using a 0.22 µm PTFE syringe filter.[1]
-
Inject into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
The following parameters have been optimized for the sensitive detection of Dinoseb. It is crucial to verify these on the specific instrument being used.
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Analytical Column | Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm[1] | Provides excellent resolution and peak shape for acidic herbicides. |
| Mobile Phase A | 0.1% Acetic Acid in Water[1][12] | Promotes deprotonation for negative mode ESI. |
| Mobile Phase B | Acetonitrile[1] | Strong organic solvent for efficient elution. |
| Flow Rate | 0.3 mL/min[1] | Compatible with ESI source and provides good efficiency. |
| Column Temperature | 40 °C[1] | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 20 µL[1] | Balances sensitivity with potential matrix effects. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 8.0 | 100 | |
| 10.0 | 100 |
| Post Time | 2 minutes | Allows column to re-equilibrate for the next injection. |
Table 3: Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Ionization Mode | ESI, Negative[1][12] | Dinoseb readily forms a stable [M-H]⁻ ion. | | Nebulizer Pressure | 40 psig[1] | Optimal for aerosol generation. | | Drying Gas Temp. | 200 °C[1] | Efficient desolvation of the ESI plume. | | Drying Gas Flow | 12 L/min[1] | | | Sheath Gas Temp. | 400 °C[1] | | | Sheath Gas Flow | 12 L/min[1] | | | Capillary Voltage | 2000 V[1] | | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | | Dinoseb (Quantifier) | 239.0 | 163.0 | 15 | | | Dinoseb (Qualifier) | 239.0 | 107.0 | 30 |
Note: MRM parameters are derived from Agilent Application Note 5991-5689EN and should be optimized on the instrument in use.[1]
Data Analysis and Quality Control
Trustworthiness in analytical chemistry is built on a self-validating system. The following criteria must be met for confident reporting.
-
Identification: A positive identification of Dinoseb requires:
-
The retention time of the analyte peak must be within ±2.5% of the retention time of a calibration standard.
-
Both the quantifier and qualifier MRM transitions must be present with a signal-to-noise ratio (S/N) > 3.
-
The ion ratio (Qualifier Peak Area / Quantifier Peak Area) in the sample must be within ±30% of the average ion ratio from the calibration standards.[6]
-
-
Quantification:
-
The quantifier peak must have an S/N ratio > 10.
-
The concentration is calculated from the linear regression of the calibration curve (r² > 0.995).
-
-
Quality Control:
-
Method Blank: A blank sample (ultrapure water) processed through the entire procedure with each batch. It must be free of Dinoseb contamination.[14]
-
Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of Dinoseb. The recovery must fall within established limits (e.g., 70-130%) to verify method accuracy.[14]
-
Matrix Spike/Spike Duplicate: A pair of environmental samples spiked with a known concentration of Dinoseb. This assesses matrix effects and method precision.
-
Conclusion
The LC-MS/MS method presented here provides a reliable and robust protocol for the trace-level determination of Dinoseb in water samples. By combining an optimized Solid-Phase Extraction procedure with the high selectivity of tandem mass spectrometry, this method can achieve the low detection limits required to meet global regulatory standards. The detailed explanation of the rationale behind each step, coupled with stringent quality control criteria, ensures that the data generated is both accurate and defensible, making it suitable for environmental monitoring, regulatory compliance, and research applications.
References
-
Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood. PubMed. Available at: [Link]
-
Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal. Analytical Methods (RSC Publishing). Available at: [Link]
-
Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. Available at: [Link]
-
Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Available at: [Link]
-
An Efficient LC–HRMS-Based Approach to Evaluate Pesticide Contamination in Water Bodies with Measurement Uncertainty Considerations. MDPI. Available at: [Link]
-
Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Shimadzu Scientific Instruments. Available at: [Link]
-
Determination of pesticides in water by LC-MS/MS. CABI Digital Library. Available at: [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link]
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Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate. Available at: [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. LabRulez LCMS. Available at: [Link]
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Screening assessment dinoseb. Canada.ca. Available at: [Link]
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Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Available at: [Link]
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Solid-phase microextraction for herbicide determination in environmental samples. ResearchGate. Available at: [Link]
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Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies. Available at: [Link]
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. EPA. Available at: [Link]
-
Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu Scientific Instruments. Available at: [Link]
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Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening. ACS Publications. Available at: [Link]
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Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. Defense Technical Information Center. Available at: [Link]
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Quantitative Analysis of Dinoseb Residues in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD)
An Application Note for Researchers and Scientists
Introduction
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide previously used for the selective control of broadleaf weeds in various crops.[1][2] Despite its use being discontinued in many countries, including the United States in 1986, its persistence in soil and potential for groundwater contamination remain a significant environmental and health concern.[1][2] Dinoseb is classified as a highly toxic compound, and its principal mode of action involves the uncoupling of oxidative phosphorylation, interfering with cellular energy synthesis. Given its persistence and toxicity, regulatory bodies and environmental monitoring agencies require sensitive and reliable methods for the quantification of Dinoseb residues in complex matrices like soil.[1]
This application note provides a detailed, field-proven protocol for the determination of Dinoseb in soil samples. The methodology is based on solvent extraction, followed by derivatization to enhance volatility, and subsequent analysis using Gas Chromatography with an Electron Capture Detector (GC-ECD). The Electron Capture Detector is particularly well-suited for this analysis due to its high sensitivity for electrophilic compounds containing nitro functional groups, such as Dinoseb.[3]
Principle of the Method
The analytical workflow involves three critical stages:
-
Extraction: Dinoseb, being a phenolic compound, is acidic. The soil sample is first acidified to ensure Dinoseb is in its non-ionized form, which enhances its solubility in organic solvents. An efficient solvent mixture is then used to extract the analyte from the soil matrix.
-
Derivatization: Phenolic compounds like Dinoseb exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and low sensitivity. To overcome this, the extracted Dinoseb is converted into a less polar, more volatile methyl ester derivative using a methylating agent like diazomethane.[4] This step is crucial for successful gas chromatographic analysis.
-
Quantification: The derivatized extract is injected into a gas chromatograph. The components are separated on a capillary column, and the Dinoseb methyl ester is detected by an electron capture detector (ECD). Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known calibration standard.
Materials and Reagents
3.1 Reagents and Standards
-
Dinoseb analytical standard (≥98% purity)
-
Solvents: Acetone, Hexane, Ethyl Ether (pesticide grade or equivalent)
-
Reagent Water: Deionized or distilled, free from organic contaminants
-
Anhydrous Sodium Sulfate (ACS grade): Heat at 400°C for 4 hours to remove organic contaminants.[4]
-
Sulfuric Acid (H₂SO₄), concentrated (ACS grade)
-
Potassium Hydroxide (KOH), pellets (ACS grade)
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Silicic Acid (100 mesh)
-
Carrier Gas: 95% Argon / 5% Methane or Nitrogen, ultra-high purity
-
Carbitol (Diethylene glycol monoethyl ether)
3.2 Glassware and Equipment
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE®)[5][6]
-
Rotary evaporator
-
Concentrator tubes (Kuderna-Danish or similar)
-
Separatory funnels (250 mL) with PTFE stopcocks
-
Glass vials with PTFE-lined caps
-
Analytical balance (0.1 mg sensitivity)
-
pH meter or pH indicator paper
-
Microsyringes
-
Diazomethane generation apparatus[4]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and an Electron Capture Detector (ECD).
-
GC Column: Fused silica capillary column, 1.8 m x 4 mm ID glass, packed with 5% OV-210 on Gas Chrom Q (100/120 mesh) or equivalent.[4] A modern equivalent would be a 30 m x 0.32 mm ID capillary column with a 0.25 µm film of 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).
-
Data System: Chromatography data acquisition and processing software.
Detailed Experimental Protocol
Diagram: Analytical Workflow for Dinoseb in Soil
Caption: Workflow for Dinoseb residue analysis in soil.
5.1 Sample Preparation and Extraction
-
Rationale: The initial acidification step is critical to protonate the phenolic hydroxyl group of Dinoseb, converting it to its less polar free acid form, which is readily extractable into an organic solvent like ethyl ether. The subsequent base wash (hydrolysis) removes many co-extracted acidic interferences.[4]
-
Homogenization: Air-dry the soil sample at room temperature and sieve through a 2 mm mesh to remove stones and debris.[1]
-
Weighing: Accurately weigh 20-30 g of the homogenized soil into a 250 mL beaker.
-
Acidification: Create a soil slurry by adding reagent water. Adjust the pH of the slurry to ≤ 2 by slowly adding cold (4°C) sulfuric acid (1:3 v/v H₂SO₄:water).[4] Verify with a pH meter.
-
Extraction: Transfer the acidified slurry to a 250 mL separatory funnel. Perform a liquid-liquid extraction by shaking vigorously for 2 minutes with 60 mL of ethyl ether. Allow the layers to separate.[4]
-
Collect Extract: Drain the lower aqueous layer back into the beaker and pour the upper ether layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 4-5) two more times with fresh 60 mL portions of ethyl ether, combining all ether extracts.
-
Cleanup (Hydrolysis): Transfer the combined ether extract to a clean separatory funnel and add 40 mL of 37% aqueous KOH. Shake for 2 minutes. This converts Dinoseb to its salt, moving it to the aqueous phase while many neutral impurities remain in the ether. Discard the upper ether phase.[4]
-
Re-extraction: Acidify the aqueous KOH solution to pH ≤ 2 with cold sulfuric acid. Extract the free acid Dinoseb back into ethyl ether using three successive 20 mL portions.[4]
-
Concentration: Combine the final ether extracts, dry with anhydrous sodium sulfate, and concentrate to approximately 1 mL using a rotary evaporator or Kuderna-Danish apparatus.
5.2 Derivatization with Diazomethane
-
Rationale: Derivatization converts the polar, non-volatile Dinoseb into its more volatile methyl ester, which is amenable to GC analysis. Diazomethane is a highly efficient, albeit hazardous, methylating agent for this purpose.[4] (CAUTION: Diazomethane is explosive and carcinogenic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).
-
Setup: Generate diazomethane gas from Diazald® using a dedicated diazomethane generation kit according to the manufacturer's instructions.[4]
-
Reaction: Bubble the generated diazomethane gas through the 1 mL sample extract in a concentrator tube for approximately 10 minutes, or until the yellow color of diazomethane persists, indicating the reaction is complete.[4]
-
Quiescence: Stopper the tube and let it stand at room temperature for 20-30 minutes.[4]
-
Destroy Excess Reagent: Add a small amount (0.1-0.2 g) of silicic acid to the tube to destroy any unreacted diazomethane. Wait until the evolution of nitrogen gas ceases.[4]
-
Final Volume: Adjust the final sample volume to 10.0 mL with hexane. The sample is now ready for GC-ECD analysis.[4]
5.3 GC-ECD Analysis
-
Rationale: The temperature program is designed to separate the Dinoseb methyl ester from other potential interferences in the sample extract. The ECD is maintained at a high temperature to prevent condensation and ensure optimal sensitivity.
-
Instrument Setup: Set up the GC-ECD system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards of derivatized Dinoseb in hexane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/kg). Analyze these standards to generate a calibration curve.
-
Sample Injection: Inject 1-2 µL of the final derivatized sample extract into the GC.
-
Analysis: Acquire the chromatogram and identify the Dinoseb methyl ester peak based on its retention time compared to the calibration standards.
Table 1: Recommended GC-ECD Operating Parameters
| Parameter | Value | Rationale |
| Injector | ||
| Type | Split/Splitless | Allows for a wide range of concentrations. |
| Temperature | 220°C | Ensures rapid volatilization of the derivatized analyte. |
| Column | ||
| Type | 5% OV-210 packed or DB-5 capillary[4] | Provides good separation for chlorinated/nitrated herbicides. |
| Oven Program | ||
| Initial Temperature | 140°C, hold for 6 min | Allows for elution of early eluting compounds. |
| Ramp Rate | 10°C/min | Provides efficient separation of target analytes. |
| Final Temperature | 200°C, hold for 5 min | Ensures all compounds of interest are eluted. |
| Carrier Gas | Ar/CH₄ or N₂ | Standard carrier gases for ECD. |
| Flow Rate | 30 mL/min (packed) or 1-2 mL/min (capillary) | Optimized for column dimensions and efficiency. |
| Detector | ||
| Type | Electron Capture Detector (ECD) | High sensitivity to electronegative nitro groups on Dinoseb.[3] |
| Temperature | 300°C | Prevents condensation and detector fouling. |
Data Analysis and Calculations
-
Identification: The presence of Dinoseb in a sample is confirmed if a peak appears in the chromatogram at the same retention time as the derivatized Dinoseb standard (within a ±0.05 min window).
-
Quantification: The concentration of Dinoseb in the original soil sample is calculated using the calibration curve and the following formula:
Concentration (mg/kg) = (C_inst × V_final) / W_sample
Where:
-
C_inst = Concentration from the instrument calibration curve (mg/L)
-
V_final = Final volume of the extract (L)
-
W_sample = Weight of the initial soil sample (kg)
-
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the trustworthiness of the results.[7][8] The following parameters should be assessed.
-
Linearity: A calibration curve with a correlation coefficient (r²) of ≥0.995 should be achieved over the expected concentration range.
-
Accuracy (Recovery): Analyze spiked soil samples (matrix spikes) at three different concentration levels (e.g., 0.05, 0.1, and 0.5 mg/kg).[7] The average recovery should be within 70-120%.[9]
-
Precision: The relative standard deviation (RSD) of replicate analyses (n=5 or more) of a spiked sample should be ≤20%.[9]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. Typically determined as the lowest validated spike level (e.g., 0.01 mg/kg).[7]
-
Quality Control Samples: Each analytical batch should include:
-
Method Blank: A clean soil sample carried through the entire process to check for contamination.
-
Laboratory Control Sample (LCS): A clean soil sample spiked with a known concentration of Dinoseb to monitor method performance.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate field sample spiked with Dinoseb to assess matrix effects on accuracy and precision.
-
Table 2: Typical Method Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (Recovery) | 70 - 120% | 85 - 105% |
| Precision (RSD) | ≤ 20% | < 15% |
| Limit of Quantification (LOQ) | Reportable | 0.01 mg/kg |
References
-
U.S. Environmental Protection Agency. (1982). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]
-
Kaake, R. H., Roberts, D. J., Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (Dinoseb). Applied and Environmental Microbiology, 58(5), 1683–1689. [Link]
-
Government of Canada. (2021). Screening assessment dinoseb. [Link]
-
Gao, J. P., Maguhn, J., Kettrup, A., & Schramm, K. W. (2013). To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. The Scientific World Journal, 2013, 175319. [Link]
-
Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Dinoseb. [Link]
-
U.S. Geological Survey. (2001). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. [Link]
-
Gao, J. P., et al. (2013). To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. ResearchGate. [Link]
-
Gardner, R. C., & McKellar, R. L. (1980). A method to determine dinoseb residues in crops and soil by gas chromatography. Journal of Agricultural and Food Chemistry, 28(2), 258-261. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Zygmunt, B., & Wolska, L. (2004). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies, 13(3), 341-347. [Link]
-
El-Saeid, M. H., & Al-Dosari, M. S. (2014). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Advances in Environmental Biology, 8(1), 1-13. [Link]
-
Wang, S., et al. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 71(27), 10237–10247. [Link]
-
Sanusi, A., et al. (2005). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. ResearchGate. [Link]
-
Hazra, S., et al. (2018). Standardization and Validation of Method for Estimation of Four Insecticide Residues in Soil and Water Matrices by Liquid Chromatographic Technique. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]
-
Phenomenex. (n.d.). Persistent Organic Pollutants by GC - Application Guide. [Link]
-
Adetunji, A. T., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]
-
U.S. Environmental Protection Agency. (2006). Routine Analysis of Pesticides in Soil/Sediment Samples by GC/ECD. [Link]
-
European Commission Directorate-General for Health and Food Safety. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
-
Lopez-Avila, V., et al. (1986). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. [Link]
-
SWA Environmental Consultants & Engineers. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (2015). Famoxadone. Preliminary Work Plan. [Link]
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- 2. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]
- 3. gcms.cz [gcms.cz]
- 4. epa.gov [epa.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. aensiweb.com [aensiweb.com]
- 8. swaenviro.com [swaenviro.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Unraveling the Anaerobic Degradation Pathways of Dinoseb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide that was once widely used for broadleaf weed control.[1] Due to its high toxicity, including the potential to cause male sterility and birth defects, its use has been banned or restricted in many countries.[2] Dinoseb's primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2] The persistence of Dinoseb in soil and water environments poses a significant environmental and health risk, necessitating a thorough understanding of its fate and degradation.[1] While aerobic degradation of Dinoseb has been documented, anaerobic degradation pathways are crucial for its removal in oxygen-depleted environments such as saturated soils, sediments, and groundwater. This application note provides a detailed overview of the known anaerobic degradation pathways of Dinoseb, methodologies for their investigation, and analytical protocols for monitoring the process.
The Anaerobic Degradation Cascade of Dinoseb
The anaerobic biodegradation of Dinoseb is a multi-step process primarily initiated by the reduction of its nitro functional groups. This transformation is carried out by a variety of anaerobic microorganisms, with Clostridium bifermentans KMR-1 being a key identified species capable of this degradation through cometabolism.[3][4] The degradation does not typically proceed with Dinoseb as the sole carbon and energy source; rather, it requires the presence of a fermentable carbon source to drive the metabolic activity of the microorganisms.[3]
The initial and most critical step in the anaerobic breakdown of Dinoseb is the sequential reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This transformation is catalyzed by nitroreductase enzymes, which are common in anaerobic bacteria. The reduction proceeds through nitroso and hydroxylamino intermediates, although these are often transient and not readily detected. The resulting products are mono-amino and di-amino derivatives of Dinoseb.
Following the reduction of the nitro groups, the subsequent step in the pathway involves the replacement of the newly formed amino groups with hydroxyl (-OH) groups.[5] This deamination and hydroxylation process can lead to the formation of various aminophenolic and dihydroxylated intermediates. Depending on the pH and redox potential of the environment, these intermediates may exist in equilibrium with their corresponding quinone or hydroquinone forms.[5]
While the initial reductive and substitution reactions are relatively well-understood, the subsequent anaerobic cleavage of the aromatic ring of these hydroxylated intermediates is a more complex process and an area of ongoing research. In general, the anaerobic breakdown of aromatic rings proceeds via reduction of the ring to form alicyclic compounds, followed by hydrolytic cleavage, in contrast to the oxygenase-catalyzed cleavage that occurs under aerobic conditions.
The complete mineralization of Dinoseb under strictly anaerobic conditions is often slow and incomplete. Studies have shown that while a significant portion of the Dinoseb carbon can be converted to CO₂, a substantial fraction may remain as recalcitrant organic intermediates.[3] However, a sequential anaerobic-aerobic treatment strategy has been shown to be effective, where the anaerobic phase transforms Dinoseb into more biodegradable intermediates, which are then more readily mineralized to CO₂ by aerobic microorganisms.[3]
Experimental Protocols
Protocol 1: Anaerobic Soil Microcosm Study
This protocol outlines the setup of anaerobic soil microcosms to study the degradation of Dinoseb in a controlled laboratory setting. The rationale behind this experimental design is to simulate the anoxic conditions of contaminated soil and monitor the disappearance of the parent compound and the appearance of its degradation products over time.
Materials:
-
Dinoseb-contaminated soil or pristine soil to be spiked.
-
Sterile serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals.
-
Anaerobic glove box or chamber (e.g., with an atmosphere of N₂:CO₂:H₂ in a ratio of 85:10:5).
-
Sterile, anaerobic mineral salts medium (e.g., containing K₂HPO₄, KH₂PO₄, NH₄Cl, MgSO₄·7H₂O, CaCl₂·2H₂O, and a trace element solution).
-
A suitable carbon source for cometabolism (e.g., glucose, lactate, or a complex organic substrate like potato starch).[1]
-
Dinoseb stock solution in a water-miscible solvent (e.g., methanol).
-
Syringes and needles for additions and sampling.
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for analysis.
Procedure:
-
Soil Preparation: If using pristine soil, pass it through a 2-mm sieve to ensure homogeneity. If using contaminated soil, homogenize it thoroughly. Characterize the soil properties (pH, organic matter content, texture).
-
Microcosm Setup (inside an anaerobic chamber):
-
Add a known amount of soil (e.g., 50 g dry weight equivalent) to each serum bottle.
-
If spiking, add the Dinoseb stock solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood before transferring to the anaerobic chamber.
-
Add the anaerobic mineral salts medium to create a soil slurry. The volume of the medium should be sufficient to saturate the soil and create a headspace.
-
Add the co-substrate (e.g., glucose to a final concentration of 1 g/L) to the experimental bottles.
-
Prepare control microcosms:
-
Abiotic control: Autoclaved soil to account for non-biological degradation.
-
No co-substrate control: To demonstrate the necessity of a carbon source for cometabolism.
-
No Dinoseb control: To monitor background microbial activity.
-
-
-
Incubation:
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
-
Sampling and Analysis:
-
At regular time intervals, sacrifice triplicate bottles for each treatment.
-
Collect soil and aqueous phase samples for analysis.
-
Extract Dinoseb and its metabolites from the samples using an appropriate solvent (e.g., ethyl acetate or acetonitrile).[5]
-
Analyze the extracts using LC-MS/MS or GC-MS to quantify the concentrations of Dinoseb and its degradation products.
-
Protocol 2: Analytical Method for Dinoseb and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of Dinoseb and its primary amino- and hydroxylated metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high selectivity and sensitivity of LC-MS/MS make it ideal for detecting and quantifying these compounds in complex environmental matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 0.1% acetic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A suitable gradient program to separate the analytes (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating).
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Dinoseb and its expected metabolites. These transitions need to be optimized for each compound using analytical standards.
-
Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.
-
Amino-Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.
-
Hydroxylated-Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Prepare calibration standards of Dinoseb and its available metabolites in a clean solvent or matrix-matched standards.
-
Generate a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The rate of anaerobic degradation of Dinoseb can vary significantly depending on environmental conditions and the microbial consortium present. The following table summarizes key quantitative findings from the literature.
| Parameter | Value | Conditions | Reference |
| Degradation Rate | Degraded to below 0.5 mg/L within 96 hours | Clostridium bifermentans KMR-1, in the presence of a fermentable carbon source. | [3] |
| Mineralization (Anaerobic) | 7.2% of ¹⁴C-labeled Dinoseb evolved as ¹⁴CO₂ | Anaerobic culture of Clostridium bifermentans KMR-1. | [3] |
| Mineralization (Anaerobic-Aerobic) | 38.9% of initial ¹⁴C evolved as ¹⁴CO₂ | Anaerobic degradation products subsequently incubated with aerobic soil bacteria. | [3] |
| Field Half-life (General) | 5 to 31 days | Varies with soil type and conditions. | [8] |
Conclusion
The anaerobic degradation of Dinoseb is a critical process for the natural attenuation of this toxic herbicide in anoxic environments. The primary pathway involves the cometabolic reduction of the nitro groups to amino groups by microorganisms such as Clostridium bifermentans KMR-1, followed by deamination and hydroxylation. While the initial steps are well-documented, further research is needed to fully elucidate the enzymatic mechanisms of anaerobic ring cleavage of the resulting intermediates. The protocols outlined in this application note provide a robust framework for investigating these pathways and assessing the bioremediation potential of contaminated sites. A comprehensive understanding of these processes is essential for developing effective strategies to mitigate the environmental impact of Dinoseb.
References
-
Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842–1846. [Link]
-
Badanthadka, M., & Mehendale, H. M. (2014). Dinoseb. In Encyclopedia of Toxicology (Third Edition) (pp. 235-237). Academic Press. [Link]
-
Kaake, R. H., Roberts, D. J., Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb). Applied and Environmental Microbiology, 58(5), 1683–1689. [Link]
-
Kaake, R. H., Crawford, D. L., & Crawford, R. L. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329–337. [Link]
-
Li, H., Jiku, F., & Juhasz, A. L. (2017). Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb. Chemosphere, 186, 132-139. [Link]
-
Nagao, A., Takamiya, K., Sano, Y., & Fukushima, M. (2014). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 55(5), 203–209. [Link]
-
Shimadzu Corporation. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]
-
Salla, G. B. F., Bracht, L., de Sá-Nakanishi, A. B., Parizotto, A. V., Bracht, F., Peralta, R. M., & Bracht, A. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology and Applied Pharmacology, 329, 259–271. [Link]
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Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
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Alvarez-Cohen, L., & Speitel Jr, G. E. (1998). Kinetics of Aerobic Cometabolism of Chlorinated Solvents. DTIC. [Link]
- Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1991). Selection and isolation of bacteria capable of degrading dinoseb (2-sec-butyl-4,6-dinitrophenol).
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LabRulez LCMS. (n.d.). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
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Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842-1846. [Link]
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Chen, Y. R., Yang, C. C., Chen, S. H., & Liu, Y. T. (2021). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. Water, 13(18), 2548. [Link]
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Colberg, P. J. (1995). Anaerobic biodegradation of aromatic compounds. In Microbial transformation and degradation of toxic organic chemicals (pp. 35-87). Wiley-Liss, Inc. [Link]
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Extension Toxicology Network. (1996). Dinoseb. [Link]
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Testen, A. (2021, November 22). Anaerobic Soil Disinfestation Workshop [Video]. YouTube. [Link]
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Application Notes and Protocols for Assessing Dinoseb Toxicity In Vitro
Introduction: The Toxicological Profile of Dinoseb
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound previously used as a herbicide and pesticide.[1] Despite its efficacy in agriculture, its registration was suspended by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant evidence of toxicity to both humans and wildlife.[2] Understanding the mechanisms of Dinoseb's toxicity is crucial for environmental risk assessment, the development of potential remediation strategies, and ensuring the safety of food and water sources.
The primary mechanism of Dinoseb's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2] This process disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to a cascade of adverse cellular events. This disruption of energy metabolism can result in increased oxygen consumption, hyperthermia, and ultimately cell death.[3]
Beyond its effects on cellular respiration, Dinoseb has been shown to induce a range of other toxic effects, including:
-
Reproductive and Developmental Toxicity: Studies in animal models have demonstrated that Dinoseb can cause birth defects and other adverse reproductive outcomes.[4][5]
-
Oxidative Stress: The uncoupling of oxidative phosphorylation can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.
-
Genotoxicity: There is evidence to suggest that Dinoseb may have the potential to damage DNA, although it was not found to be mutagenic in some in vitro assays.[2]
-
Endocrine Disruption: Dinoseb has been identified as a potential endocrine-disrupting chemical, with the ability to interfere with the normal functioning of the endocrine system.[2][6]
Given the multifaceted nature of Dinoseb's toxicity, a battery of in vitro assays is required for a comprehensive assessment of its potential hazards. This guide provides detailed protocols for a selection of key in vitro assays designed to evaluate the cytotoxicity, genotoxicity, oxidative stress potential, and endocrine-disrupting activity of Dinoseb. These protocols are intended for use by researchers, scientists, and drug development professionals engaged in toxicological screening and risk assessment. Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended to ensure the generation of reliable and internationally accepted data.[1][4][7][8][9]
Section 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12]
Principle of the MTT Assay
The conversion of MTT to formazan is dependent on the activity of mitochondrial enzymes and the availability of NAD(P)H.[8] Therefore, the MTT assay is a measure of the metabolic activity of the cells, which is often used as an indicator of cell viability. A decrease in the metabolic activity of cells exposed to a toxicant like Dinoseb will result in a decrease in the amount of formazan produced, indicating a cytotoxic effect.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for the MTT Assay
Materials:
-
Cell line (e.g., HepG2, SH-SY5Y, or other relevant cell line)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Dinoseb stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Treatment with Dinoseb:
-
Prepare serial dilutions of Dinoseb in complete culture medium from the stock solution. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Dinoseb dilutions to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells) using the following formula:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
The results are typically presented as a dose-response curve, plotting cell viability against the concentration of Dinoseb. From this curve, the IC50 value (the concentration of Dinoseb that inhibits 50% of cell viability) can be determined. A lower IC50 value indicates higher cytotoxicity.
| Parameter | Recommended Conditions |
| Cell Line | HepG2 (liver), SH-SY5Y (neuronal), or other relevant line |
| Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well |
| Dinoseb Concentrations | Logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 100 µM) |
| Exposure Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Incubation with MTT | 2 - 4 hours |
| Absorbance Wavelength | 570 nm (reference at 630 nm) |
Section 2: Assessment of Genotoxicity using the Comet Assay
The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual eukaryotic cells.[6][13][14][15] It can detect DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
Principle of the Comet Assay
Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid". The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the comet tail are proportional to the amount of DNA damage.
Experimental Workflow for Comet Assay
Caption: Workflow for the Comet genotoxicity assay.
Detailed Protocol for the Comet Assay
Materials:
-
Cell line
-
Dinoseb
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Coverslips
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of Dinoseb for a specific duration. Include positive (e.g., hydrogen peroxide) and negative controls.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
-
Embedding Cells in Agarose:
-
Harvest the treated cells and resuspend them in PBS.
-
Mix a small volume of the cell suspension (approximately 1 x 10^4 cells) with 0.5% LMPA at 37°C.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Apply a voltage of approximately 25 V and adjust the current to 300 mA.
-
Perform electrophoresis for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a DNA staining solution.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet scoring software.
-
Data Analysis and Interpretation
Several parameters can be used to quantify DNA damage, including:
-
Tail Length: The distance the DNA migrates from the head of the comet.
-
% DNA in Tail: The percentage of the total DNA that is in the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
An increase in these parameters in Dinoseb-treated cells compared to the control indicates a genotoxic effect.
| Parameter | Recommended Conditions |
| Cell Line | Lymphocytes, fibroblasts, or other relevant lines |
| Dinoseb Concentrations | Non-cytotoxic concentrations determined by MTT assay |
| Exposure Time | 2 - 4 hours |
| Lysis Time | At least 1 hour |
| Alkaline Unwinding | 20 - 40 minutes |
| Electrophoresis | 25 V, 300 mA for 20-30 minutes |
| Scoring | At least 50-100 comets per slide |
Section 3: Assessment of Oxidative Stress using the DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular reactive oxygen species (ROS).[11][16][17][18][19]
Principle of the DCFH-DA Assay
DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Workflow for DCFH-DA Assay
Caption: Workflow for the DCFH-DA oxidative stress assay.
Detailed Protocol for the DCFH-DA Assay
Materials:
-
Cell line
-
Black, clear-bottom 96-well microplates
-
Dinoseb
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of Dinoseb for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
-
Loading with DCFH-DA:
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Add the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with HBSS to remove any extracellular DCFH-DA.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis and Interpretation
The fluorescence intensity of the Dinoseb-treated cells is compared to that of the control cells. An increase in fluorescence indicates an increase in intracellular ROS production. The results are often expressed as a fold increase over the control. It is important to normalize the fluorescence signal to the number of cells in each well, which can be done using a nuclear stain like Hoechst 33342.
| Parameter | Recommended Conditions |
| Cell Line | Any adherent cell line susceptible to oxidative stress |
| Plate Type | Black, clear-bottom 96-well plate |
| DCFH-DA Concentration | 5 - 10 µM |
| Loading Time | 30 - 60 minutes |
| Excitation/Emission | ~485 nm / ~535 nm |
| Positive Control | Hydrogen peroxide (H2O2) |
Section 4: Assessment of Endocrine Disruption using an Androgen Receptor Competitive Binding Assay
This assay is used to determine if a substance, such as Dinoseb, can bind to the androgen receptor (AR) and potentially interfere with the action of natural androgens.[20][21][22]
Principle of the Androgen Receptor Competitive Binding Assay
This is a competitive binding assay where the test chemical (Dinoseb) competes with a radiolabeled or fluorescently labeled androgen (the ligand) for binding to the androgen receptor. A reduction in the binding of the labeled ligand in the presence of the test chemical indicates that the chemical is binding to the androgen receptor.
Experimental Workflow for AR Competitive Binding Assay
Caption: Workflow for the androgen receptor competitive binding assay.
Detailed Protocol for the Androgen Receptor Competitive Binding Assay
Materials:
-
Source of androgen receptor (e.g., recombinant human AR, rat prostate cytosol)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT) or fluorescently labeled androgen
-
Dinoseb
-
Assay buffer
-
Unlabeled DHT (for determining non-specific binding)
-
Scintillation vials and scintillation cocktail (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
Filter plates or other separation method
Procedure:
-
Assay Setup:
-
In a microplate or tubes, add the assay buffer, the source of the androgen receptor, and the labeled androgen at a fixed concentration.
-
-
Addition of Competitor:
-
Add varying concentrations of Dinoseb to the wells.
-
Include wells for total binding (no competitor), non-specific binding (a high concentration of unlabeled DHT), and a vehicle control.
-
-
Incubation:
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-18 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound labeled androgen from the free labeled androgen. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal precipitation.
-
-
Quantification:
-
Quantify the amount of bound labeled androgen. For radiolabeled assays, this is done by liquid scintillation counting. For fluorescent assays, this is done using a fluorescence plate reader.
-
Data Analysis and Interpretation
The specific binding is calculated by subtracting the non-specific binding from the total binding. The results are expressed as the percentage of specific binding relative to the control (no Dinoseb). A competition curve is generated by plotting the percentage of specific binding against the log concentration of Dinoseb. The IC50 value, the concentration of Dinoseb that displaces 50% of the labeled ligand, is then determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
| Parameter | Recommended Conditions |
| Receptor Source | Recombinant human AR or rat prostate cytosol |
| Labeled Ligand | [3H]-DHT or a fluorescent androgen analog |
| Competitor | Dinoseb in a serial dilution |
| Incubation Time | 2 - 18 hours at 4°C |
| Separation Method | Glass fiber filtration or dextran-coated charcoal |
Conclusion
The in vitro assays described in this guide provide a robust framework for assessing the multi-faceted toxicity of Dinoseb. By systematically evaluating its effects on cell viability, DNA integrity, oxidative stress levels, and endocrine receptor interactions, researchers can gain a comprehensive understanding of its potential hazards. The data generated from these assays are critical for informing regulatory decisions, guiding remediation efforts, and ultimately protecting human and environmental health. It is imperative that these assays are conducted with careful attention to detail, appropriate controls, and in accordance with established scientific and regulatory guidelines to ensure the validity and reliability of the findings.
References
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
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Extension Toxicology Network (EXTOXNET). (1996). Dinoseb. Retrieved from [Link]
- Matsumoto, M., Furuhashi, T., Poncipe, C., & Ema, M. (2008). Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol, in rats. Environmental Toxicology, 23(2), 169-183.
- Matsumoto, M., Hirose, A., & Ema, M. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. In Herbicides and Environment. IntechOpen.
-
National Institutes of Health. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Retrieved from [Link]
- Nature Protocols. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols.
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RE-Place. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Taylor & Francis Online. (2021). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Retrieved from [Link]
-
Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]
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Water Research Commission. (n.d.). Monitoring and Assessment of Endocrine Disrupting Chemicals. Retrieved from [Link]
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YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Retrieved from [Link]
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PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
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ScienceDirect. (2016). Chapter 1: The Comet Assay: A Versatile Tool for Assessing DNA Damage. Retrieved from [Link]
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ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Retrieved from [Link]
-
JoVE. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]
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TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
MDPI. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. Retrieved from [Link]
-
ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
-
Frontiers. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. Retrieved from [Link]
-
PubMed Central. (2010). Cell-based assays for screening androgen receptor ligands. Retrieved from [Link]
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Application Notes and Protocols: Utilizing Dinose-b as a Positive Control in Toxicological Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Dinoseb as a positive control in a range of in vitro toxicology assays. This document delves into the mechanistic underpinnings of Dinoseb's toxicity and offers detailed, field-proven protocols to ensure robust and reproducible experimental outcomes.
Introduction: The Rationale for a Potent Positive Control
In the landscape of toxicology and drug development, the inclusion of a reliable positive control is fundamental to the validation and interpretation of any assay. A positive control is a substance known to produce the expected effect, thereby confirming the integrity of the experimental system, including the reagents, cell model, and instrumentation. Dinoseb (2-sec-butyl-4,6-dinitrophenol), a historically used herbicide, serves as an exemplary positive control for assays investigating mitochondrial dysfunction due to its well-characterized mechanism of action as a potent mitochondrial uncoupler.[1] Although its use as a pesticide has been banned in many countries due to its high toxicity, its specific and potent effects on mitochondria make it an invaluable tool in a controlled laboratory setting for toxicological research.[1]
Mechanism of Action: Dinoseb as a Classical Mitochondrial Uncoupler
Dinoseb exerts its toxic effects by disrupting oxidative phosphorylation, the primary process of ATP synthesis in cells.[2] It acts as a protonophore, a lipophilic molecule that can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient.[2]
This proton gradient, or mitochondrial membrane potential (ΔΨm), is the driving force for ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, Dinoseb uncouples the electron transport chain from ATP synthesis. Consequently, the cell's energy production is severely impaired, leading to a cascade of downstream events including increased reactive oxygen species (ROS) production and the initiation of apoptosis.[2][3]
Diagram: Mechanism of Dinoseb-Induced Mitochondrial Uncoupling
Caption: Dinoseb acts as a protonophore, creating a shunt for protons across the inner mitochondrial membrane.
Applications in Toxicology: Key Assays and Expected Outcomes
Dinoseb's profound impact on mitochondrial function makes it a suitable positive control for a variety of toxicological endpoints.
| Assay | Principle | Expected Outcome with Dinoseb |
| Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1) | Measures the integrity of the mitochondrial proton gradient using a potential-sensitive dye. | Rapid and significant decrease in ΔΨm. |
| Reactive Oxygen Species (ROS) Assay (e.g., CellROX™ Deep Red) | Detects the overproduction of ROS, a common consequence of mitochondrial dysfunction. | Dose-dependent increase in intracellular ROS levels. |
| Apoptosis Assay (e.g., Caspase-Glo® 3/7) | Quantifies the activity of key executioner caspases involved in programmed cell death. | Time- and dose-dependent activation of caspase-3 and -7. |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) | Assesses overall cell health and membrane integrity. | Decrease in cell viability and increase in cytotoxicity markers. |
Experimental Protocols: Step-by-Step Methodologies
The following protocols are provided as a guide. It is imperative for researchers to optimize concentrations and incubation times for their specific cell lines and experimental conditions. A preliminary dose-response experiment is always recommended to determine the optimal concentration of Dinoseb that elicits a robust, but not overwhelming, positive response.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye (e.g., from G-Biosciences, Cat. # 786-1321)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Dinoseb (handle with extreme caution, refer to SDS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP as an alternative positive control (e.g., 10-50 µM for 15-30 minutes)[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line to achieve 70-80% confluency on the day of the assay. Incubate overnight.
-
Preparation of Positive Control: Prepare a stock solution of Dinoseb in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. A recommended starting range for a dose-response experiment is 10-100 µM .
-
Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of Dinoseb. Include a vehicle control (medium with the same concentration of DMSO used for Dinoseb).
-
Incubation: Incubate the plate for a predetermined time. For a rapid uncoupler like Dinoseb, an incubation period of 1-4 hours is typically sufficient to observe a significant effect.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Measurement: Add fresh PBS or culture medium to each well. Measure the fluorescence intensity using a plate reader with appropriate filters for red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A significant decrease in this ratio in Dinoseb-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Diagram: JC-1 Assay Workflow
Caption: A streamlined workflow for assessing mitochondrial membrane potential using the JC-1 assay.
Measurement of Reactive Oxygen Species (ROS) with CellROX™ Deep Red
Mitochondrial uncoupling can lead to an increase in electron leakage from the electron transport chain, resulting in the formation of superoxide and other ROS.[3] CellROX™ Deep Red is a cell-permeant dye that is non-fluorescent in a reduced state and exhibits a bright, far-red fluorescence upon oxidation by ROS.[6]
Materials:
-
CellROX™ Deep Red Reagent (e.g., from Thermo Fisher Scientific, Cat. # C10422)
-
Cell culture medium
-
PBS
-
96-well plates (black, clear-bottom for microscopy/plate reader; standard for flow cytometry)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
-
Dinoseb
-
Tert-butyl hydroperoxide (TBHP) or Menadione as alternative positive controls[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the JC-1 protocol. A recommended starting concentration range for Dinoseb in ROS assays is 25-100 µM , with an incubation time of 2-6 hours .
-
CellROX™ Staining:
-
Washing: Gently wash the cells three times with PBS.[7]
-
Measurement:
-
Plate Reader/Microscopy: Add fresh PBS or medium. Measure fluorescence using an appropriate filter set (Ex/Em ~644/665 nm).
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in PBS for analysis.
-
-
Data Analysis: Quantify the mean fluorescence intensity. A significant increase in fluorescence in Dinoseb-treated cells compared to the vehicle control indicates an increase in intracellular ROS.
Detection of Apoptosis via Caspase-3/7 Activation
The disruption of mitochondrial function is a potent trigger for the intrinsic pathway of apoptosis, which culminates in the activation of executioner caspases, such as caspase-3 and -7.[8] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify the activity of these caspases.[9]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega, Cat. # G8090)[9]
-
White-walled, 96-well plates suitable for luminescence measurements
-
Cell culture medium
-
Luminometer
-
Dinoseb
-
Staurosporine as an alternative positive control (e.g., 1-5 µM for 3-6 hours)[10]
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Incubate overnight.
-
Treatment: Treat cells with a dose range of Dinoseb (a suggested starting range is 25-150 µM ) and a vehicle control.
-
Incubation: Incubate for a period sufficient to induce apoptosis. This is typically longer than for mitochondrial depolarization and ROS production, for example, 6-24 hours .
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells) and normalize the data to the vehicle control. A significant increase in luminescence indicates the activation of caspase-3 and -7.
Diagram: Logical Relationship of Dinoseb's Toxicological Effects
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. CellROX™ Deep Red Flow Cytometry Assay Kit 100 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. The caspase-activated DNase: apoptosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 10. researchgate.net [researchgate.net]
Application Note: Enhancing Dinoseb Analysis in Environmental and Biological Matrices through Derivatization for Gas Chromatography
Introduction: The Analytical Challenge of Dinoseb
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide and polymerization inhibitor.[1] Due to its toxicity, including reproductive and developmental effects, its use as a pesticide has been banned in many regions, including the European Union and the United States.[1][2] However, it is still utilized in industrial processes, such as the production of styrene monomer, leading to potential environmental release.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices.
Gas chromatography (GC) is a powerful technique for the separation and quantification of organic compounds. However, the direct analysis of Dinoseb by GC presents significant challenges. As an acidic phenol, Dinoseb is a polar and relatively non-volatile compound.[4] These properties lead to poor chromatographic performance, characterized by:
-
Peak Tailing: The acidic phenolic hydroxyl group interacts strongly with active sites on the GC column and inlet, resulting in broad, tailing peaks and reduced sensitivity.
-
Thermal Instability: At the high temperatures required for volatilization in the GC inlet, Dinoseb can undergo thermal degradation, leading to inaccurate quantification.
-
Low Volatility: The inherent low volatility of Dinoseb requires high elution temperatures, which can contribute to column bleed and reduce column lifetime.
To overcome these limitations, derivatization is an essential sample preparation step. Derivatization is the chemical modification of an analyte to produce a new compound with properties more suitable for a given analytical technique.[5][6] For Dinoseb, the primary goals of derivatization are to:
-
Increase Volatility: By replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, the volatility of the molecule is significantly increased.
-
Improve Thermal Stability: The resulting derivative is generally more stable at high temperatures, minimizing on-column degradation.
-
Enhance Chromatographic Performance: Derivatization reduces the polarity of Dinoseb, leading to more symmetrical peak shapes, improved resolution, and lower detection limits.
-
Improve Detector Response: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).
This application note provides a comprehensive guide to the derivatization of Dinoseb for improved GC analysis. We will explore the most common and effective derivatization strategies, including methylation, silylation, and acylation, providing detailed, field-proven protocols and explaining the causality behind experimental choices.
Derivatization Strategies for Dinoseb
The choice of derivatization strategy depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation (e.g., GC-MS vs. GC-ECD), and safety considerations associated with the reagents. The three primary approaches for derivatizing Dinoseb's phenolic hydroxyl group are:
-
Methylation: Conversion of the phenol to its methyl ether.
-
Silylation: Formation of a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.
-
Acylation/Alkylation: Introduction of an acyl or other alkyl group, often one that enhances ECD response.
The following sections will delve into the specifics of each of these methods.
Methylation: A Classic and Effective Approach
Methylation is a widely used technique for the derivatization of acidic compounds like phenols. The resulting methyl ether is significantly more volatile and less polar than the parent phenol, leading to excellent chromatographic behavior.
Methylation of Dinoseb typically proceeds via a nucleophilic substitution reaction where the phenoxide anion attacks the methylating agent. The reaction is often facilitated by a base to deprotonate the phenol.
Diagram 1: General Workflow for Dinoseb Analysis via Derivatization
Caption: A generalized workflow for the analysis of Dinoseb, from sample preparation through derivatization to GC analysis.
Diazomethane (CH₂N₂) is a highly efficient methylating agent that reacts rapidly and cleanly with acidic protons.[2] However, it is also highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.[2]
Expertise & Experience Insights: Diazomethane is often considered the "gold standard" for methylation due to its high reactivity and the formation of only nitrogen gas as a byproduct, which simplifies sample cleanup. The in-situ generation of diazomethane is highly recommended to avoid the hazards of storing solutions of this reagent.[2]
Protocol Steps:
-
Sample Preparation: The dried sample extract is reconstituted in a suitable solvent such as a mixture of methanol and diethyl ether.
-
Diazomethane Generation (In-Situ): Diazomethane is generated in a specialized glassware apparatus immediately before use. A common precursor is Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).
-
Derivatization Reaction: The freshly generated diazomethane gas is bubbled through the sample solution, or an ethereal solution of diazomethane is added dropwise until a persistent yellow color indicates a slight excess of the reagent. The reaction is typically instantaneous at room temperature.
-
Reaction Quenching: A few drops of a weak acid (e.g., silicic acid or acetic acid) are added to destroy the excess diazomethane.
-
Solvent Exchange: The solvent is carefully evaporated under a gentle stream of nitrogen and the residue is reconstituted in a solvent suitable for GC injection (e.g., hexane or iso-octane).
Trustworthiness & Self-Validation:
-
Visual Cue: The persistence of the yellow color of diazomethane provides a clear indication that the reaction is complete.
-
Spike and Recovery: A matrix spike with a known amount of Dinoseb should be processed alongside the samples to assess the derivatization efficiency and recovery.
-
Surrogate Standards: The use of a deuterated or ¹³C-labeled Dinoseb surrogate added before extraction can help to correct for losses during the entire analytical procedure.
Safety Precautions:
-
Dedicated Fume Hood: All work with diazomethane must be performed in a well-ventilated fume hood with a safety shield.
-
Specialized Glassware: Use only fire-polished glassware with no sharp edges or ground glass joints to prevent detonation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and heavy-duty gloves.
-
Avoid Heat and Light: Diazomethane is sensitive to heat and light.
TMS-diazomethane is a commercially available and safer alternative to diazomethane.[7] It is not explosive and is generally less toxic, although it should still be handled with care.[7] It reacts similarly to diazomethane but may require a catalyst and longer reaction times.[7]
Expertise & Experience Insights: TMS-diazomethane is an excellent choice for laboratories that are not equipped to handle diazomethane safely. The reaction is often catalyzed by the addition of a small amount of methanol.
Protocol Steps:
-
Sample Preparation: The dried sample extract is reconstituted in a solvent mixture such as toluene/methanol.
-
Reagent Addition: An excess of TMS-diazomethane solution (typically in hexane or diethyl ether) is added to the sample.
-
Reaction: The reaction mixture is vortexed and allowed to stand at room temperature. The reaction time can vary from 30 minutes to several hours. Gentle heating (e.g., 50-60°C) can be used to accelerate the reaction.
-
Reaction Quenching: Excess reagent can be quenched with a small amount of a weak acid.
-
Solvent Adjustment: The sample is then ready for direct injection or can be concentrated and reconstituted in a different solvent if necessary.
Trustworthiness & Self-Validation:
-
Time Course Study: For a new matrix, it is advisable to perform a time course study to determine the optimal reaction time for complete derivatization.
-
Comparison with Standards: The peak area of the derivatized Dinoseb in the sample should be compared to that of a fully derivatized analytical standard to ensure complete reaction.
Silylation: A Versatile and Widely Used Technique
Silylation involves the replacement of the active proton of the phenolic hydroxyl group with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are generally less hazardous than diazomethane and provide stable derivatives with excellent chromatographic properties.
Silylation is a nucleophilic substitution reaction where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent, with the concurrent departure of a leaving group. The reaction is often catalyzed by a small amount of a strong silylating catalyst, such as trimethylchlorosilane (TMCS).
Diagram 2: Silylation of Dinoseb with BSTFA
Sources
- 1. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening assessment dinoseb - Canada.ca [canada.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Dinoseb LC-MS/MS analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects
Welcome to the technical support center for Dinoseb analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are encountering challenges with matrix effects in their Dinoseb quantification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and validate your methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during Dinoseb LC-MS/MS analysis, with a focus on identifying and mitigating matrix effects.
Q1: My Dinoseb signal intensity is inconsistent and lower than expected in real samples compared to solvent standards. What could be the cause?
A1: This is a classic sign of matrix-induced signal suppression .[1][2] Matrix effects occur when co-eluting compounds from your sample matrix interfere with the ionization of Dinoseb in the MS source.[1][2] These interferences can physically or chemically hinder the formation of gas-phase ions of your analyte, leading to a suppressed signal.[1][3] The complexity of your sample matrix, such as in agricultural products or biological fluids, often dictates the severity of these effects.[4][5]
Q2: How can I confirm that I am experiencing matrix effects?
A2: A straightforward method is the post-extraction spike comparison .[6] You compare the peak area of Dinoseb in a neat solvent standard to the peak area of a blank matrix extract spiked with the same concentration of Dinoseb. A significant difference in peak areas (typically >15-20%) indicates the presence of matrix effects.
Another approach is to infuse a constant concentration of Dinoseb post-column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of interfering compounds will reveal regions of ion suppression or enhancement.
Q3: What are the primary strategies to combat matrix effects in my Dinoseb analysis?
A3: There are three main pillars to addressing matrix effects:
-
Reduce Matrix Interferences: This involves optimizing your sample preparation and chromatography.[1][6]
-
Compensate for Matrix Effects: This involves using appropriate calibration strategies.[5][7]
-
Utilize Internal Standards: This is a powerful way to correct for signal variability.[7][8]
The following questions will delve into the specifics of each of these strategies.
Q4: How can I improve my sample preparation to remove interfering matrix components?
A4: A robust sample cleanup is your first line of defense. For Dinoseb, which is a dinitrophenolic herbicide, a combination of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is often effective.
A published method for Dinoseb in agricultural products, livestock, and seafood suggests an extraction with acetone, followed by a partition with hexane and a saturated sodium chloride solution.[9] Further cleanup is achieved using a PSA (Primary Secondary Amine) mini column.[9] PSA is effective at removing fatty acids, organic acids, and some sugars, which are common interferences.
For particularly complex matrices, you might consider more advanced SPE sorbents or techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is widely used in pesticide residue analysis.[4]
Q5: Can I simply dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a very effective and simple strategy.[1][7] By diluting your sample extract, you reduce the concentration of interfering matrix components along with your analyte. However, this approach is only feasible if your LC-MS/MS system has sufficient sensitivity to detect Dinoseb at the diluted concentration.[1][7]
Q6: My sample cleanup is optimized, but I still see matrix effects. What's next?
A6: If you cannot eliminate matrix interferences through sample preparation, the next step is to compensate for their effects using appropriate calibration techniques. The two most common and effective methods are matrix-matched calibration and the standard addition method .[5][10]
Q7: What is matrix-matched calibration and when should I use it?
A7: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of Dinoseb.[11][12] This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification.[11][12] This is the preferred method when you have access to a representative blank matrix.
Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies for key experiments and workflows to help you overcome matrix effects in your Dinoseb analysis.
Protocol 1: General Sample Preparation for Dinoseb in Agricultural Products
This protocol is adapted from a validated method for Dinoseb analysis.[9]
-
Homogenization: Homogenize your sample (e.g., fruit, vegetable, or tissue) to ensure uniformity.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Liquid-Liquid Partitioning:
-
Transfer the acetone supernatant to a separatory funnel.
-
Add 20 mL of hexane and 20 mL of saturated sodium chloride solution.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Collect the organic (upper) layer.
-
-
Clean-up with PSA SPE:
-
Condition a PSA SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of the extraction solvent.
-
Load the collected organic extract onto the SPE cartridge.
-
Elute Dinoseb with an appropriate solvent mixture (e.g., acetonitrile:toluene).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Mitigating Matrix Effects
The following diagram illustrates a decision-making workflow for addressing matrix effects in your Dinosea analysis.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing Dinoseb Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of Dinoseb during sample extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure accurate and reproducible results.
Understanding the Challenge: The Chemistry of Dinoseb
Dinoseb, a dinitrophenolic herbicide, presents a unique set of challenges during sample extraction due to its chemical properties. As a weak acid with a pKa of approximately 4.4-4.6, its solubility and partitioning behavior are highly dependent on the pH of the sample matrix.[1][2] At a pH above its pKa, Dinoseb will be in its ionized (phenolate) form, which is more water-soluble and less likely to be retained by non-polar sorbents or extracted into non-polar solvents. Conversely, at a pH below its pKa, it exists in its non-ionized (phenolic) form, which is more soluble in organic solvents and exhibits better retention on reversed-phase sorbents. Understanding and controlling the pH of your sample is therefore the cornerstone of successful Dinoseb extraction.
Furthermore, the presence of nitro groups in its structure makes Dinoseb amenable to detection by electron capture detectors (ECD) after gas chromatography (GC), but this often requires a derivatization step to improve its volatility and thermal stability.[3] This additional step can introduce variability and potential for analyte loss if not performed correctly.
This guide will walk you through the critical parameters of Dinoseb extraction, providing you with the knowledge to troubleshoot and optimize your methods for various sample matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Extraction Strategy
Q1: I am new to Dinoseb analysis. What is the general strategy for extracting it from environmental samples?
A1: The general workflow for Dinoseb extraction and analysis, particularly for water and soil samples, involves several key steps. The following diagram illustrates a typical process based on established methodologies such as EPA Method 615.[4]
Caption: General workflow for Dinoseb extraction and analysis.
This process ensures that Dinoseb is in its most extractable form and that potential interferences from the sample matrix are minimized.
pH Adjustment
Q2: My Dinoseb recovery from water samples is consistently low. What could be the issue?
A2: The most common reason for low recovery of Dinoseb from aqueous samples is improper pH adjustment. As Dinoseb is a weak acid, the pH of your sample must be adjusted to be at least 2 pH units below its pKa (i.e., pH < 2.6) to ensure it is in its non-ionized, more lipophilic form.[4][5] EPA Method 615 explicitly states to adjust the sample pH to less than 2 with sulfuric acid.[4]
Troubleshooting Steps:
-
Verify pH: Always measure the pH of your sample after adding the acid and before proceeding with the extraction. Use a calibrated pH meter for accurate measurement.
-
Sufficient Acid: Ensure you are adding a sufficient amount of a strong acid (e.g., sulfuric or hydrochloric acid) to overcome the buffering capacity of your sample matrix.
-
Homogenization: After adding the acid, thoroughly mix the sample to ensure uniform pH throughout.
Q3: Can I use a buffer to adjust the pH instead of a strong acid?
A3: While a buffer can provide more stable pH control, it is crucial to choose a buffer system that does not introduce interfering substances into your sample. For most applications, direct addition of a strong acid is the recommended and cleaner approach. If you must use a buffer, ensure it is of high purity and does not contain components that could be co-extracted with Dinoseb.
Solvent and Sorbent Selection
Q4: What are the best solvents for liquid-liquid extraction (LLE) of Dinoseb?
A4: The choice of solvent for LLE depends on the sample matrix and the desired selectivity. Generally, moderately polar, water-immiscible organic solvents are effective for extracting the non-ionized form of Dinoseb.
| Solvent | Polarity Index | Key Considerations |
| Ethyl Ether | 2.8 | Recommended in EPA Method 615.[4] Good solubility for Dinoseb. Can form emulsions. |
| Dichloromethane (DCM) | 3.1 | Effective for a wide range of pesticides. Can be prone to forming emulsions with high organic matter samples. |
| Ethyl Acetate | 4.4 | Good alternative to DCM. Less prone to emulsion formation. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | Good for extracting a range of acidic herbicides.[6] |
Q5: I am developing a solid-phase extraction (SPE) method for Dinoseb. Which sorbent should I choose?
A5: The selection of an SPE sorbent is critical for achieving high recovery and a clean extract. For Dinoseb, the choice depends on the sample matrix and the primary retention mechanism you want to employ.
| Sorbent Type | Retention Mechanism | Best For | Elution Solvent |
| C18 (Reversed-Phase) | Hydrophobic interactions | Clean aqueous samples | Methanol, Acetonitrile |
| Polymeric (e.g., Styrene-DVB) | Hydrophobic and π-π interactions | Aqueous samples, can offer higher capacity than C18 | Methanol, Acetonitrile, Ethyl Acetate |
| Anion Exchange | Electrostatic interaction | Aqueous samples (at pH > pKa) | Acidified organic solvent |
| Mixed-Mode (e.g., Reversed-Phase and Anion Exchange) | Multiple retention mechanisms | Complex matrices, offers enhanced selectivity | Stepwise elution with different solvents/pH |
For complex matrices, a cleanup step using a different sorbent, such as Primary Secondary Amine (PSA) or graphitized carbon black (GCB), can be beneficial to remove interferences like fatty acids and pigments.[7][8]
Caption: Decision tree for selecting SPE sorbents for Dinoseb extraction.
Matrix Effects
Q6: I am working with soil samples with high organic content and my recoveries are poor and inconsistent. What can I do?
A6: High organic matter in soil can strongly adsorb Dinoseb, making its extraction difficult. The adsorption is also influenced by soil pH and clay content.[9]
Troubleshooting and Optimization Strategies:
-
Pre-treatment: For soils with high organic content, a pre-treatment step can be beneficial. This may include:
-
Solvent Rinsing: A preliminary rinse with a polar solvent like methanol can help to disrupt the interaction between Dinoseb and the organic matter.
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like C18) before packing it into a column for extraction.[10]
-
-
Extraction Solvent: A more aggressive extraction solvent or a mixture of solvents may be necessary. For instance, an acetone/hexane mixture has been used for Dinoseb extraction from fruits and vegetables.[11]
-
Extraction Technique: Consider using techniques that provide more efficient extraction from solid matrices, such as:
-
Pressurized Liquid Extraction (PLE): Uses elevated temperature and pressure to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
-
Cleanup: A robust cleanup step is crucial for high organic matter samples. Dispersive SPE (d-SPE), often used in QuEChERS methods, with sorbents like PSA and C18 can be effective in removing interfering matrix components.[7][12]
Q7: I am analyzing Dinoseb in fatty matrices (e.g., fish tissue, oils) and my extracts are very dirty. How can I improve the cleanup?
A7: Fatty matrices present a significant challenge due to the co-extraction of lipids, which can interfere with chromatographic analysis and contaminate the instrument.
Cleanup Strategies for Fatty Matrices:
-
Gel Permeation Chromatography (GPC): An effective technique for separating large lipid molecules from smaller analyte molecules like Dinoseb.
-
Freezing/Winterization: Dissolving the extract in a suitable solvent (e.g., acetonitrile) and cooling it to a low temperature (e.g., -20°C) will cause the lipids to precipitate, after which they can be removed by filtration or centrifugation.
-
SPE with Lipid-Specific Sorbents: There are specialized SPE sorbents designed for the removal of lipids, such as those containing zirconium-coated silica (e.g., Z-Sep).[7]
Derivatization
Q8: I am using GC-ECD for Dinoseb analysis and the derivatization with diazomethane seems to be a source of variability. Are there any tips for this step?
A8: Derivatization is a critical step for the GC analysis of acidic compounds like Dinoseb, and it requires careful execution.[13]
Troubleshooting Derivatization:
-
Anhydrous Conditions: The presence of water can significantly hinder the derivatization reaction. Ensure your extract is thoroughly dried before adding the derivatizing agent. Use a drying agent like anhydrous sodium sulfate.
-
Reagent Quality: Diazomethane is unstable and should be freshly prepared or its concentration verified before use. Other silylating agents like BSTFA should be stored in a desiccator to prevent degradation from moisture.[13]
-
Reaction Time and Temperature: Ensure the derivatization reaction is allowed to go to completion. This may require optimizing the reaction time and temperature.
-
Excess Reagent Removal: After derivatization, it is important to remove any excess derivatizing agent, as it can interfere with the chromatographic analysis.[14] This can be achieved by gentle evaporation under a stream of nitrogen.
-
Alternative Derivatizing Agents: If you continue to have issues with diazomethane, consider alternative derivatizing agents such as pentafluorobenzyl bromide (PFBBr), which can produce derivatives with excellent sensitivity for ECD.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Dinoseb from Water (Based on EPA Method 615)
-
Sample Preparation:
-
To a 1-liter water sample, add a magnetic stir bar.
-
While stirring, adjust the pH of the sample to ≤ 2 by the dropwise addition of concentrated sulfuric acid.
-
Verify the pH with a calibrated pH meter.
-
-
Extraction:
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of ethyl ether to the separatory funnel, stopper, and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the aqueous (lower) layer back into the original sample bottle.
-
Drain the ethyl ether (upper) layer into a collection flask.
-
Repeat the extraction two more times with 60 mL aliquots of ethyl ether, combining all extracts.
-
-
Cleanup (Hydrolysis and Back-Extraction):
-
To the combined ether extract, add 2 mL of 37% (w/v) potassium hydroxide solution.
-
Shake for 1 minute.
-
Add 15 mL of reagent water and shake for 1 minute.
-
Allow the layers to separate and discard the ether layer.
-
Wash the aqueous layer with two 20 mL portions of ethyl ether, discarding the ether each time.
-
-
Final Extraction:
-
Acidify the aqueous solution to pH ≤ 2 with cold (4°C) sulfuric acid (1:3 v/v).
-
Extract the acidified aqueous phase three times with 20 mL portions of ethyl ether.
-
Combine the ether extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to the desired final volume using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
-
-
Derivatization and Analysis:
-
Proceed with derivatization (e.g., with diazomethane) followed by GC-ECD analysis.
-
Protocol 2: Solid-Phase Extraction of Dinoseb from Water
-
Sorbent Conditioning:
-
Condition a C18 or polymeric SPE cartridge with 5-10 mL of the elution solvent (e.g., methanol), followed by 5-10 mL of reagent water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Acidify the water sample to pH ≤ 2 with a strong acid.
-
Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of reagent water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen or air through it for 10-20 minutes.
-
-
Elution:
-
Elute the Dinoseb from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of methanol or ethyl acetate).
-
-
Concentration and Analysis:
-
Concentrate the eluate and proceed with derivatization and GC analysis as described in Protocol 1.
-
References
-
U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Environment and Climate Change Canada. (2021). Screening assessment: Dinoseb. Government of Canada. [Link]
-
Li, J., et al. (2013). To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. International Journal of Environmental Research and Public Health, 10(4), 1435-1447. [Link]
-
Lee, S., et al. (2018). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Journal of Food Hygiene and Safety, 33(4), 275-283. [Link]
-
Wikipedia. (n.d.). Dinoseb. [Link]
-
PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: Dinoseb. U.S. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dinoseb Health Advisory. U.S. EPA. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Bogusławska, M., et al. (2005). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies, 14(4), 411-417. [Link]
-
University of Hertfordshire. (n.d.). Dinoseb (Ref: HOE 26150). AERU. [Link]
-
Lehotay, S. J., et al. (2010). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(21), 6727. [Link]
-
U.S. Environmental Protection Agency. (1986). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. [Link]
-
Moreno, A. J. M., et al. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology Letters, 277, 60-70. [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction efficiency. [Link]
-
Zhang, T., et al. (2014). Optimization of a Solid Phase Extraction Clean Up and Validation of Quantitative Determination of Carbazochrome Sodium Sulfonate in Human Plasma by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography B, 953-954, 76-81. [Link]
-
MDPI. (n.d.). An Alternative Green Solvent for 1,3-Butadiene Extraction. [Link]
-
Kirschbaum, J., et al. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 11(2), 205. [Link]
-
ResearchGate. (n.d.). Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing. [Link]
-
Kaake, R. H., et al. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb). Applied and Environmental Microbiology, 58(5), 1683-1689. [Link]
-
LCGC International. (2017). A Look at Matrix Effects. [Link]
-
MDPI. (n.d.). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. [Link]
-
Lafarga, T., et al. (2020). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Marine Drugs, 18(10), 493. [Link]
-
Hossaini, M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6605. [Link]
-
ResearchGate. (n.d.). How can you avoid problems in a GC column due to an excess of a derivatizing agent?. [Link]
-
Agilent. (n.d.). Electron Capture Detector - Troubleshooting Tips. [Link]
-
ResearchGate. (n.d.). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. [Link]
-
Labsert. (n.d.). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. [Link]
-
National Institutes of Health. (n.d.). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. [Link]
-
E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines. [Link]
-
MDPI. (n.d.). Enhancing Phytoremediation of Heavy Metal-Contaminated Aridic Soil Using Olive Mill Wastewater, Sulfur, and Chelating Agents. [Link]
-
Reddit. (2022). Role of Ph in liquid-liquid extraction. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]
-
ResearchGate. (n.d.). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (Dinoseb). [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]
-
PubMed. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. [Link]
-
PubMed. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. [Link]
-
ResearchGate. (n.d.). Evaluation of a Solid-Phase Extraction Dual-Layer Carbon/Primary Secondary Amine for Clean-up of Fatty Acid Matrix Components from Food Extracts in Multiresidue Pesticide Analysis. [Link]
-
PubMed. (2002). Optimization of solid-phase microextraction (SPME) for the recovery of explosives from aqueous and post-explosion debris followed by gas and liquid chromatographic analysis. [Link]
-
LCGC International. (2017). A Look at Matrix Effects. [Link]
-
ResearchGate. (n.d.). Validation of analytical methods. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Collision Energy for Dinoseb MRM Transitions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Dinoseb. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and challenges encountered during the optimization of collision energy for Dinose-b MRM transitions.
Q1: What is the fundamental principle of collision energy in an MRM experiment, and why is it critical for Dinoseb analysis?
A1: In tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. The process involves the selection of a specific precursor ion (in this case, the molecular ion of Dinoseb), its fragmentation, and the detection of a specific product ion.[1][2] This fragmentation is induced by a process called Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[2]
The precursor ions are accelerated and directed into a collision cell filled with an inert gas (like argon or nitrogen).[2][3] The collision energy (CE) is the kinetic energy applied to the precursor ions, which upon collision with the gas molecules, is converted into internal energy.[2] This excess internal energy causes the precursor ion to vibrate and ultimately fragment by breaking its weakest chemical bonds.[2][3]
For Dinoseb, a dinitrophenolic herbicide, optimizing the collision energy is crucial for several reasons:
-
Signal Intensity: The primary goal of CE optimization is to find the energy that produces the highest abundance of the desired product ion, thereby maximizing the sensitivity of the assay.[4]
-
Specificity: Different collision energies can lead to different fragmentation patterns.[5] By optimizing the CE for a specific, unique fragment, we can enhance the specificity of the detection method and reduce potential interferences from matrix components.
-
Reproducibility: A well-optimized and stable collision energy is a key parameter for ensuring the long-term reproducibility and robustness of the analytical method.
The relationship between collision energy and fragment ion intensity is not linear. Too low a CE will result in insufficient fragmentation, while an excessively high CE can lead to extensive fragmentation, potentially breaking down the desired product ion into smaller, less specific fragments.
Q2: I am starting my method development for Dinoseb. How do I determine the initial MRM transitions and a starting range for collision energy?
A2: A logical starting point for developing an MRM method for Dinoseb involves a combination of literature review, theoretical prediction, and preliminary experiments.
1. Literature and Existing Methods: Reviewing published methods or application notes from instrument manufacturers is a highly effective first step. These resources often provide previously optimized MRM transitions and collision energies for Dinoseb. For instance, a known transition for Dinoseb (in negative ion mode) is the precursor ion m/z 239 -> product ion m/z 193.[6]
2. Theoretical Fragmentation: Understanding the structure of Dinoseb (2-sec-butyl-4,6-dinitrophenol) allows for the prediction of likely fragmentation pathways. The fragmentation of nitroaromatic compounds often involves the loss of nitro groups (NO₂).[7] Software tools can also be used to predict fragmentation patterns.[8]
3. Experimental Determination: The most reliable approach is to experimentally determine the optimal parameters. This is typically done by infusing a standard solution of Dinoseb into the mass spectrometer and performing a product ion scan. In this experiment, the first quadrupole (Q1) is fixed on the m/z of the Dinoseb precursor ion, and the third quadrupole (Q3) scans a range of m/z values to detect all fragment ions produced at a given collision energy. By varying the collision energy, you can observe which fragments are produced and at what relative intensities.
The following diagram illustrates the workflow for determining optimal MRM transitions and collision energy:
Caption: Workflow for MRM transition and collision energy optimization.
Q3: My signal for the Dinoseb quantifier transition is weak or inconsistent. How can I troubleshoot this using collision energy optimization?
A3: Weak or inconsistent signals are common issues during method development. A systematic approach to troubleshooting, focusing on collision energy, is essential.
Troubleshooting Steps:
-
Verify Precursor Ion Selection: Ensure that you have selected the correct precursor ion for Dinoseb. In negative ion mode, this is typically the [M-H]⁻ ion.
-
Perform a Collision Energy Ramp Experiment: This is the most direct way to optimize the collision energy for your specific instrument and conditions.[4] Most modern mass spectrometer software has automated procedures for this.[9]
Experimental Protocol: Automated Collision Energy Optimization
-
Prepare a working standard of Dinoseb at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in an appropriate solvent).
-
Set up a direct infusion of the standard into the mass spectrometer at a constant flow rate.
-
In the instrument software, create a method to monitor your chosen MRM transition (e.g., m/z 239 -> 193).
-
Use the software's automated optimization feature to ramp the collision energy over a defined range (e.g., 5 to 50 eV) in discrete steps (e.g., 2 eV increments).[10]
-
The software will generate a plot of product ion intensity versus collision energy. The optimal collision energy is the value that yields the highest product ion intensity.[4]
-
-
Analyze the Collision Energy Profile: The resulting plot will typically show an increase in signal as the collision energy rises, reaching a maximum, and then decreasing as the product ion itself begins to fragment at higher energies.
-
If the optimal CE is at the very low or high end of your ramp, expand the range and repeat the experiment.
-
If the peak is very sharp, your method may be more susceptible to small variations in instrument performance. A broader peak may indicate a more robust method.
-
If you observe multiple peaks, this could indicate different fragmentation pathways becoming dominant at different energies.
-
Data Presentation: Example Collision Energy Ramp for Dinoseb Transitions
| Collision Energy (eV) | Transition 1 (Quantifier) Intensity | Transition 2 (Qualifier) Intensity |
| 5 | 15,000 | 8,000 |
| 10 | 45,000 | 20,000 |
| 15 | 80,000 | 35,000 |
| 20 | 110,000 | 48,000 |
| 25 | 95,000 | 55,000 |
| 30 | 70,000 | 60,000 |
| 35 | 40,000 | 52,000 |
| 40 | 20,000 | 30,000 |
In this example, the optimal collision energy for the quantifier transition would be selected as 20 eV.
Q4: Should I use a single, globally optimized collision energy for all my analytes, or should it be compound-specific? What about for different transitions of the same compound (quantifier vs. qualifier)?
A4: For the highest level of sensitivity and specificity, it is best practice to determine the optimal collision energy for each individual MRM transition .[11]
-
Compound-Specific Optimization: Different molecules have different bond strengths and stabilities. A collision energy that is optimal for Dinoseb will likely be suboptimal for other pesticides or compounds in your method. Using a single CE for all compounds is a compromise that will sacrifice sensitivity for some or all of the analytes.[10]
-
Transition-Specific Optimization: Even for the same compound, the optimal collision energy to produce different fragment ions can vary. The quantifier and qualifier ions are formed through different fragmentation pathways which may have different energy requirements. Therefore, it is highly recommended to optimize the collision energy for both the quantifier and qualifier transitions of Dinoseb independently.
Modern instrument software allows for the programming of specific collision energies for each MRM transition within a single analytical run. This ensures that each transition is measured under its most sensitive conditions.
The following diagram illustrates the logic of transition-specific optimization:
Caption: Compound- and transition-specific collision energy optimization.
References
-
Shimadzu Corporation. (2014). Automatic Optimization of Transitions and Collision Energies. Retrieved from [Link]
-
Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
O'Brien, J., et al. (2024). Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening. Environmental Science & Technology. Retrieved from [Link]
-
McCabe, P. (2023). How to choose optimal collision energy (CE) for MRM transition? ResearchGate. Retrieved from [Link]
-
Gabelica, V., et al. (1998). Studies of Pesticides by Collision-Induced Dissociation, Postsource-Decay, Matrix-Assisted Laser desorption/ionization Time of Flight Mass Spectrometry. Analytical Chemistry, 70(3), 455-461. Retrieved from [Link]
-
Gabelica, V., et al. (1998). Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. Analytical Chemistry, 70(3), 455-461. Retrieved from [Link]
-
Agilent Technologies. (2007). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions, collision energy and retention time for the 42 analytes and surrogate. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Kaake, R. H., et al. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329-37. Retrieved from [Link]
-
Preihs, C., et al. (2015). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(16), 1483-1495. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Retrieved from [Link]
-
Oberacher, H., et al. (2025). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Jorissen, H. M., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
-
Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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- 11. skyline.ms [skyline.ms]
Navigating the Complexities of Dinoseb-trolamine Stability: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of Dinoseb-trolamine in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Section 1: Understanding Dinoseb-trolamine and its Stability Profile
Dinoseb-trolamine is an amine salt of Dinoseb, a dinitrophenolic compound historically used as a herbicide and insecticide.[1][2] In a research context, understanding its stability is paramount for obtaining accurate and reproducible results. The stability of Dinoseb-trolamine is not solely an intrinsic property of the molecule but is significantly influenced by its environment, particularly the solvent in which it is dissolved.
What are the primary factors that can affect the stability of Dinoseb-trolamine in solution?
The stability of Dinoseb-trolamine in a given solvent is a multifaceted issue governed by several key factors:
-
Solvent Polarity and Protic Nature: The polarity of the solvent will influence the solubility and the ionic state of the Dinoseb-trolamine salt. Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding and may facilitate dissociation of the salt, potentially impacting the stability of the Dinoseb anion.
-
pH of the Solution: Dinoseb is a weak acid with a pKa of approximately 4.62.[1] In solutions with a pH above its pKa, it will exist predominantly in its anionic form. The stability of this anion can differ from the protonated form, and pH can influence degradation pathways such as hydrolysis.
-
Exposure to Light (Photodegradation): Dinoseb is known to be susceptible to photodegradation.[3] The energy from ultraviolet (UV) radiation can induce photochemical reactions, leading to the breakdown of the molecule. This is a critical consideration for the storage and handling of Dinoseb-trolamine solutions.
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation. Dinoseb begins to decompose at approximately 230°C. While this is a high temperature, long-term storage at even moderately elevated temperatures can lead to gradual degradation.
-
Presence of Oxidizing or Reducing Agents: The dinitrophenol structure of Dinoseb makes it susceptible to oxidation and reduction reactions. The presence of contaminants or reactive species in the solvent can initiate degradation.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments with Dinoseb-trolamine solutions.
FAQ: My Dinoseb-trolamine solution has changed color. What does this indicate?
A change in the color of your Dinoseb-trolamine solution, often a darkening or shift from its typical yellow-orange hue, is a strong indicator of chemical degradation.[3][4] This is frequently a result of photodegradation or thermal decomposition.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately assess how the solution was stored. Was it protected from light? Was it stored at the recommended temperature (typically 2-8°C)?[5]
-
Consider the Solvent: Certain solvents may be more prone to generating reactive species when exposed to light or heat, which could accelerate the degradation of the solute.
-
Perform a Purity Check: If you have access to analytical instrumentation such as HPLC-UV or LC-MS, analyze a small aliquot of the discolored solution. Compare the chromatogram to that of a freshly prepared standard to identify degradation products and quantify the remaining active compound.
FAQ: I am observing inconsistent results in my bioassays using a Dinoseb-trolamine stock solution. Could stability be the issue?
Inconsistent bioassay results are a classic symptom of a degrading stock solution. As Dinoseb-trolamine degrades, its effective concentration decreases, leading to variability in your experimental outcomes.
Troubleshooting Workflow:
Sources
Mastering Dinoseb Quantification: A Technical Guide to Internal Standard Selection and Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the selection and implementation of internal standards for the accurate quantification of Dinoseb. This guide moves beyond a simple procedural outline to offer in-depth scientific rationale, field-proven insights, and robust troubleshooting strategies to ensure the integrity and reliability of your analytical data.
Introduction: The Critical Role of Internal Standards in Dinoseb Analysis
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a highly toxic dinitrophenol herbicide that was previously used for post-emergence weed control.[1][2] Due to its adverse health effects, its use has been largely discontinued in many countries.[1] However, its persistence in the environment necessitates accurate and reliable quantification in various matrices, such as soil, water, and agricultural products.
Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for Dinoseb quantification.[3][4] However, the accuracy of these methods can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects.[5][6] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibration standards, and quality controls. By monitoring the ratio of the analyte signal to the IS signal, these variabilities can be effectively compensated for, leading to significantly improved precision and accuracy.[7][8]
Frequently Asked Questions (FAQs) for Internal Standard Selection
This section addresses common questions encountered during the selection of an appropriate internal standard for Dinoseb quantification.
Q1: What are the primary criteria for selecting an internal standard for Dinoseb analysis?
A1: The ideal internal standard for Dinoseb should possess the following characteristics:
-
Structural Similarity: The IS should be structurally analogous to Dinoseb to ensure similar behavior during sample extraction, derivatization (for GC-MS), and ionization. This is the most critical factor for compensating for matrix effects.[8]
-
Co-elution (or close elution): For chromatographic methods, the IS should elute close to Dinoseb without co-eluting with any other interfering compounds in the matrix. This ensures that both the analyte and the IS experience similar chromatographic conditions and potential matrix effects at the time of elution.
-
Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.
-
Mass Spectrometric Resolution: In MS-based methods, the mass-to-charge ratio (m/z) of the IS and its fragments should be sufficiently different from those of Dinoseb to allow for unambiguous detection and quantification.
-
Commercial Availability and Purity: The IS should be readily available from a reputable supplier with a high degree of purity to ensure accurate preparation of standard solutions.
Q2: What are the recommended internal standards for Dinoseb quantification?
A2: Based on the principles of structural similarity and proven analytical performance, the following are the top recommendations for Dinoseb internal standards:
-
Isotopically Labeled Dinoseb (Gold Standard): Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[5][7] They exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring they co-elute and experience the same extraction recovery and matrix effects.[8]
-
Dinoseb-¹³C₆: This is an excellent choice as the six ¹³C atoms provide a significant mass shift (+6 Da) from the native Dinoseb, preventing any isotopic crosstalk. It is commercially available from suppliers like LGC Standards.
-
-
Deuterated Dinoseb (e.g., Dinoseb-d₃): Deuterated analogs are also effective SILs. The deuterium atoms increase the mass, allowing for clear differentiation from the native compound in the mass spectrometer.
-
Structural Analogs (Alternative Option): In the absence of a commercially available or affordable SIL, a structurally similar compound can be used. However, it's crucial to validate its performance thoroughly, as it may not perfectly mimic Dinoseb's behavior in all matrices. A potential candidate could be a related dinitrophenol compound that is not expected to be in the samples.
-
Surrogate Standards (for regulatory methods): EPA Method 8151A for chlorinated herbicides, which includes Dinoseb, recommends the use of a surrogate standard, 2,4-Dichlorophenylacetic acid (DCAA) . Surrogates are added to samples before extraction to monitor the efficiency of the entire analytical process. While useful for quality control, they are not true internal standards for quantification as their chemical properties differ more significantly from Dinoseb compared to a SIL.
Q3: Should I use a different internal standard for GC-MS versus LC-MS/MS analysis of Dinoseb?
A3: The ideal internal standard, an isotopically labeled Dinoseb, is suitable for both GC-MS and LC-MS/MS. However, the choice might be influenced by the sample preparation requirements of each technique.
-
GC-MS: Dinoseb is a polar and acidic compound, often requiring derivatization (e.g., methylation with diazomethane) to improve its volatility and chromatographic performance.[9] An isotopically labeled Dinoseb will undergo the same derivatization reaction, making it an ideal IS to correct for any variability or incompleteness in this critical step.
-
LC-MS/MS: This technique can often analyze Dinoseb directly without derivatization, simplifying sample preparation.[3][4] An isotopically labeled Dinoseb will co-elute with the native compound and effectively compensate for matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source.[6]
Troubleshooting Guide: Navigating Common Challenges
This section provides practical solutions to common issues encountered during Dinoseb quantification using an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Internal Standard Recovery | 1. Inefficient Extraction: The extraction solvent or conditions are not suitable for both Dinoseb and the IS. 2. Degradation: The IS may be degrading during sample storage or preparation. 3. Adsorption: The IS may be adsorbing to glassware or sample containers. | 1. Optimize Extraction: Ensure the chosen extraction method is validated for both Dinoseb and the IS. For solid-phase extraction (SPE), check the sorbent type and elution solvent. For liquid-liquid extraction (LLE), verify the pH and solvent polarity. 2. Assess Stability: Analyze a standard solution of the IS that has been subjected to the entire sample preparation process to check for degradation. Store samples and extracts at appropriate low temperatures and protected from light. 3. Prevent Adsorption: Use silanized glassware or polypropylene containers to minimize adsorption of these phenolic compounds. |
| Inconsistent Internal Standard Response Across a Batch | 1. Inconsistent Addition: The same amount of IS is not being added to each sample. 2. Variable Matrix Effects: The matrix composition varies significantly between samples, affecting the IS signal differently. 3. Instrument Instability: The mass spectrometer response is fluctuating during the analytical run. | 1. Ensure Accurate Addition: Use a calibrated pipette to add the IS to each sample, standard, and QC. Add the IS as early as possible in the sample preparation workflow to account for variability in subsequent steps. 2. Matrix-Matched Calibration: If significant matrix variability is expected, prepare calibration standards in a matrix that closely matches the samples. An isotopically labeled IS should minimize this issue. 3. Check Instrument Performance: Monitor the IS response in quality control samples throughout the run. If a trend of decreasing or increasing response is observed, it may indicate a need for instrument maintenance or cleaning of the ion source. |
| Analyte Signal Suppression/Enhancement (Matrix Effect) | 1. Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as Dinoseb and the IS, interfering with their ionization in the MS source.[10][11] 2. High Matrix Load: The sample extract is too concentrated with matrix components. | 1. Improve Chromatographic Separation: Optimize the LC gradient or GC temperature program to separate Dinoseb and the IS from interfering matrix components. 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and minimize their effect on ionization. An isotopically labeled IS will be affected similarly by dilution, preserving the accuracy of the analyte/IS ratio. 3. Enhance Sample Cleanup: Incorporate additional cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis. |
| Incomplete Derivatization (GC-MS) | 1. Presence of Water or Protic Solvents: Water or alcohols can react with the derivatizing agent (e.g., diazomethane), reducing its efficiency. 2. Insufficient Reagent or Reaction Time: The amount of derivatizing agent or the reaction time may not be sufficient for complete derivatization of both Dinoseb and the IS.[9] 3. Degraded Derivatizing Agent: The derivatizing agent may have degraded over time. | 1. Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatizing agent. Use anhydrous solvents for all steps. 2. Optimize Derivatization: Experiment with increasing the amount of derivatizing agent and/or the reaction time and temperature to ensure complete reaction. Monitor the formation of the derivatized products of both Dinoseb and the IS.[12] 3. Use Fresh Reagent: Prepare or use a fresh batch of the derivatizing agent. |
Experimental Workflow and Protocols
This section provides a generalized workflow and example protocols for Dinoseb quantification using an isotopically labeled internal standard.
Workflow for Internal Standard Selection and Method Validation
Caption: Workflow for selecting and validating an internal standard.
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Dinoseb in Water
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C.
-
Fortification with Internal Standard: To a 10 mL aliquot of the water sample, add a known amount of Dinoseb-¹³C₆ working solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration within the linear range of the assay.
-
Acidification: Adjust the pH of the sample to < 3 with a suitable acid (e.g., formic acid).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Dinoseb and the IS with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis of Dinoseb in Soil
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add a known amount of Dinoseb-¹³C₆ working solution.
-
Add an appropriate extraction solvent (e.g., acetone or a mixture of acetone and hexane).[3]
-
Shake or sonicate the sample for a specified time.
-
Centrifuge the sample and collect the supernatant.
-
-
Solvent Exchange: Evaporate the initial extraction solvent and exchange it with a solvent suitable for derivatization (e.g., diethyl ether).
-
Derivatization (Methylation):
-
Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a fume hood with appropriate safety precautions.
-
Add a freshly prepared solution of diazomethane in diethyl ether to the dried extract until a faint yellow color persists.[9]
-
Allow the reaction to proceed for at least 30 minutes.[9]
-
Quench the excess diazomethane with a small amount of silicic acid.
-
-
Cleanup: Pass the derivatized extract through a cleanup column (e.g., Florisil) to remove polar interferences.
-
Concentration: Concentrate the final extract to the desired volume under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the final extract into the GC-MS system.
Data Interpretation and System Suitability
The following diagram illustrates the logical relationship in data processing when using an internal standard.
Caption: Data processing workflow using an internal standard.
Before analyzing samples, it is crucial to establish system suitability. This involves injecting a standard mixture of Dinoseb and the internal standard to ensure adequate chromatographic resolution, peak shape, and detector response. The relative standard deviation (RSD) of the response ratio for replicate injections should typically be less than 15%.
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of Dinoseb. Isotopically labeled analogs, such as Dinoseb-¹³C₆, represent the gold standard due to their ability to effectively compensate for variations in sample preparation and matrix effects. While structural analogs or surrogate standards can be employed, their performance must be rigorously validated. By following the guidelines and troubleshooting advice presented in this technical guide, researchers can enhance the quality and defensibility of their analytical data for Dinoseb.
References
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. Link
-
Dinoseb. (2018). In Encyclopedia of Toxicology (Third Edition) (pp. 229-231). Elsevier. Link
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[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. (2007). Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 48(5), 143–149. Link
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Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Link
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low recovery for herbicide derivatization with diazomethane. Chromatography Forum. Link
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Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). Foods, 12(6), 1205. Link
-
Pesticide Fact Sheet: Dinoseb. (1986). United States Environmental Protection Agency. Link
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. (1982). United States Environmental Protection Agency. Link
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Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006). Analytical and Bioanalytical Chemistry, 384(3), 692–696. Link
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LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2013). Talanta, 116, 105–116. Link
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Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). LCGC Europe, 33(3), 134-138. Link
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an sab report: assessment of potential 2,4-d carcinogenicity review of the epidemiological and. (1993). United States Environmental Protection Agency. Link
-
Screening assessment dinoseb. (2021). Environment and Climate Change Canada. Link
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. ResearchGate. Link
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Link
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC North America, 35(7), 452-459. Link
-
Study GW18: Groundwater Protection List Monitoring for 2,4-Dichlorophenoxyacetic Acid Herbicide. (2021). California Department of Pesticide Regulation. Link
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (2014). Food Risk Management, 1(1), 1-4. Link
-
Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024). Water, Air, & Soil Pollution, 235(5), 1-17. Link
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Metabolites, 11(3), 180. Link
-
POTENTIAL FOR HUMAN EXPOSURE. (2012). In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry (US). Link
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2014). Bioanalysis, 6(22), 2947–2957. Link
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2012). Restek. Link
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Technical Support Center: Optimizing Nutrient Conditions for Microbial Degradation of Dinoseb
Welcome to the technical support center for the microbial degradation of Dinoseb (2-sec-butyl-4,6-dinitrophenol). This guide is designed for researchers and scientists navigating the complexities of bioremediation experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve robust, reproducible results.
Section 1: Core Principles of Dinoseb Biodegradation (Q&A)
This section addresses the fundamental concepts you need to understand before designing your experiments.
Q1: What is Dinoseb and why is its biodegradation challenging?
A: Dinoseb is a nitroaromatic herbicide and a member of the dinitrophenol family.[1] Its chemical structure, featuring a stable benzene ring and two electron-withdrawing nitro groups, makes it resistant to oxidative degradation and inherently toxic.[2] The nitro groups contribute to its recalcitrance, and its degradation can lead to the formation of potentially carcinogenic aromatic amines.[2] Furthermore, Dinoseb acts as an uncoupler of oxidative phosphorylation, disrupting cellular energy production in a wide range of organisms, including the very microorganisms intended for its remediation.[2] This toxicity means that high concentrations can inhibit or kill the microbial populations essential for its breakdown.
Q2: Why are anaerobic (reducing) conditions essential for Dinoseb degradation?
A: The key to breaking down Dinoseb lies in attacking the nitro groups (NO₂). Under aerobic (oxygen-rich) conditions, the stable aromatic ring is very difficult for microbes to attack. However, under anaerobic (oxygen-poor) conditions, a different metabolic strategy prevails. Microorganisms use the nitro groups as electron acceptors in their respiration process. This initiates a reductive pathway where the nitro groups are sequentially reduced to amino groups (NH₂).[3] This initial reduction is the critical first step; it destabilizes the molecule and makes subsequent cleavage of the aromatic ring possible. Studies consistently show that significant Dinoseb degradation does not occur under aerobic conditions.
Q3: What is cometabolism and why is it necessary for Dinoseb degradation?
A: Cometabolism is the degradation of a compound (like Dinoseb) by a microorganism that cannot use it as a primary source of energy, carbon, or other nutrients. The microbe consumes a different, more favorable compound (a primary substrate) for its growth and energy needs, and in the process, produces enzymes that fortuitously act on the target contaminant. Pure cultures capable of degrading Dinoseb have been shown to require a fermentable carbon source and cannot use Dinoseb as a sole source of carbon or energy.[4] Therefore, to achieve degradation, you must provide the microbial consortium with an easy-to-digest primary substrate to sustain its metabolic activity.
Q4: What types of microorganisms are typically involved in Dinoseb degradation?
A: While a pure culture of Clostridium bifermentans has been shown to degrade Dinoseb,[4] degradation is more commonly achieved using anaerobic microbial consortia. These are mixed communities of different bacteria that work together. Such consortia are often dominated by bacteria from the phyla Proteobacteria and Actinobacteria. Within these communities, genera such as Clostridium, Pseudomonas, and Alcaligenes are frequently identified in the degradation of complex organic compounds.[5][6] Using a mixed consortium is often more robust and resilient than using a single pure culture, as different species can perform different steps in the degradation pathway.
Section 2: Optimizing Nutrient & Environmental Conditions
Successful bioremediation hinges on creating the perfect environment for your microbial workforce. This section provides the quantitative parameters for optimization.
Q1: How do I select an appropriate primary carbon source?
A: The ideal carbon source should be readily fermentable by anaerobic microorganisms to rapidly consume any residual oxygen and lower the redox potential of the system. Complex carbohydrates and simple organic acids are excellent choices. The goal is to provide enough energy to drive the cometabolic degradation of Dinoseb.
| Carbon Source Type | Examples | Rationale & Considerations |
| Complex Carbohydrates | Starch (e.g., from potato waste), Cellulose, Molasses | Inexpensive, readily available, and supports a diverse microbial consortium. They provide a slow, steady release of energy. |
| Simple Sugars | Glucose, Fructose | Provide a rapid burst of microbial activity, useful for quickly establishing anaerobic conditions. However, they can be consumed too quickly, leading to sharp drops in pH. |
| Organic Acids | Lactate, Pyruvate, Acetate | Directly feed into fermentative and methanogenic pathways. They are highly effective but can be more expensive. |
| Alcohols | Glycerol, Methanol | Can be effective co-substrates for specific microbial groups. Glycerol is a common component in anaerobic media formulations.[3] |
Q2: What are the optimal Carbon-to-Nitrogen (C:N) and Carbon-to-Phosphorus (C:P) ratios?
A: Providing a balanced ratio of macronutrients is critical. An incorrect ratio can stall degradation completely. The key insight is that anaerobic processes require significantly less nitrogen and phosphorus for the same amount of carbon consumed compared to aerobic processes. This is because anaerobic metabolism yields less energy, resulting in much lower microbial growth and biomass production.[7]
| Parameter | Recommended Ratio (Weight/Weight) | Scientific Rationale |
| C:N Ratio (Anaerobic) | 16:1 to 25:1 | This range provides sufficient nitrogen for protein synthesis and cell maintenance without leading to the accumulation of inhibitory ammonia.[8] |
| C:N:P Ratio (General Anaerobic) | ~200:5:1 to 300:5:1 | This reflects the lower requirement for N and P in anaerobic systems due to lower biomass yield. Always ensure phosphorus is not the limiting nutrient. |
| C:N:P Ratio (General Aerobic) | For comparison only: 100:10:1 to 100:5:1 | The higher proportion of N and P is required to support the much larger amount of new cell biomass generated during aerobic respiration.[7] |
-
Expert Tip: When starting, aim for a C:N ratio of around 20:1. If you suspect nitrogen limitation (stalled degradation with ample carbon), you can supplement with an ammonium source (e.g., NH₄Cl). Avoid high concentrations of nitrate (NO₃⁻), as it can be a preferred electron acceptor over Dinoseb, thus inhibiting its degradation.
Q3: What is the optimal pH and why is it so critical?
A: The optimal pH for the microbial degradation of dinitrophenols is near neutrality (pH 6.5 - 7.5) .[9]
-
Causality:
-
Toxicity: The toxicity of dinitrophenols is highly pH-dependent. At lower (acidic) pH, the compound is more likely to be in its undissociated form, which can more easily pass through cell membranes and exert its toxic, energy-uncoupling effects.[10]
-
Bioavailability: At neutral pH, Dinoseb has a lower tendency to sorb (stick) to soil or sediment particles, making it more available to the microorganisms in the aqueous phase.[9]
-
Microbial Health: Most of the bacteria involved in these degradation pathways function optimally in a neutral pH range. Acidic conditions from fermentation or basic conditions can inhibit key enzymes.
-
Section 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Q: My Dinoseb degradation is very slow or has not started after several days. What's wrong?
| Probable Cause | How to Diagnose | Recommended Solution |
| Acclimation/Lag Phase | The system is newly established. Microbial populations need time to adapt to the substrate and contaminant. | Be patient. An acclimation period of 40-90 days can sometimes be required for microbes to adapt to high concentrations of dinitrophenols.[9] Continue monitoring. |
| Dinoseb Toxicity | Initial Dinoseb concentration is too high (e.g., >100 mg/L or mg/kg).[9][11] | Perform a toxicity assay with serial dilutions of Dinoseb to find the inhibitory concentration for your consortium. Start experiments below this threshold. |
| Non-Optimal pH | Measure the pH of your microcosm/bioreactor. It may have dropped due to the fermentation of your carbon source. | Adjust the pH back to the 6.5-7.5 range using a sterile buffer (e.g., phosphate buffer) or a dilute base (e.g., NaOH). Ensure your medium has sufficient buffering capacity. |
| Redox Potential Too High | Measure the oxidation-reduction potential (ORP). If it is not strongly negative (e.g., below -150 mV), conditions are not sufficiently anaerobic. | Ensure the system is sealed from oxygen ingress. If using a complex carbon source, allow more time for fermentation. Consider purging the headspace with an inert gas (e.g., N₂ or Ar). |
Q: Degradation started but has now stalled or plateaued. What should I do?
| Probable Cause | How to Diagnose | Recommended Solution |
| Nutrient Limitation | The primary carbon source has been depleted, or nitrogen/phosphorus has become the limiting nutrient. | Analyze the remaining concentration of the primary substrate. Add a small, sterile aliquot of your carbon source and/or a balanced N and P source (e.g., NH₄Cl and K₂HPO₄) and monitor for a restart in degradation. |
| pH Shift During Experiment | Fermentation byproducts (organic acids) have lowered the pH below the optimal range (<6.5). | Measure and adjust the pH back to the neutral range as described above. |
| Accumulation of Toxic Intermediates | The initial degradation products (e.g., aminodinitrophenols) may be accumulating and inhibiting further steps. | This is more complex. It may indicate that the microbial consortium is missing key species for the complete degradation pathway. Consider re-inoculating with a different, robust consortium or bioaugmenting with a known degrader strain. |
Q: Advanced Topic: How can I accelerate persistently slow degradation rates?
A: If your system is optimized for nutrients and pH but degradation remains slow, the rate-limiting step may be the transfer of electrons from the microbial cells to the Dinoseb molecules. This process can be significantly accelerated by adding electron shuttles (also known as redox mediators).
-
Mechanism: Electron shuttles are compounds that can be reversibly oxidized and reduced.[12] Microbes reduce the shuttle compound using electrons from the primary carbon source. The reduced shuttle then diffuses through the medium and abiotically transfers those electrons to the Dinoseb molecules, reducing the nitro groups much faster than direct cell-to-contaminant transfer.[13][14] This creates a new, faster pathway for electron flow.[14]
-
Examples: Humic substances (and their analogue, anthraquinone-2,6-disulfonate or AQDS), riboflavin, and even some carbon materials can act as effective electron shuttles.[13][15]
-
Application: Introduce a low concentration (e.g., 50-100 µM) of a sterile electron shuttle solution to your microcosm and monitor for an increased degradation rate.
Section 4: Standardized Experimental Protocols
These protocols provide a validated starting point for your research. Always adapt them to your specific experimental goals and matrix (soil, water, etc.).
Protocol 4.1: Setting Up an Anaerobic Microcosm for Dinoseb Degradation Studies
-
Preparation: In a clean, sterile anaerobic chamber or glove box, add 50g of contaminated soil or 100mL of contaminated water to a sterile 160-mL serum bottle.
-
Medium Addition: Add a defined anaerobic mineral medium. A typical medium might contain phosphate buffer (to maintain pH ~7.0), a nitrogen source (e.g., NH₄Cl), a phosphorus source (if not in the buffer), and trace minerals. The liquid volume should be sufficient to create a slurry with soil samples.
-
Nutrient Spiking:
-
Add your primary carbon source (e.g., a sterile solution of glucose or lactate) to achieve your target initial carbon concentration.
-
If necessary, add sterile stock solutions of ammonium and phosphate to achieve your target C:N:P ratio.
-
Spike with a sterile stock solution of Dinoseb (dissolved in a minimal amount of suitable solvent, with a solvent-only control) to reach the desired starting concentration (e.g., 20-50 mg/L).
-
-
Inoculation: Add your inoculum, which could be an established anaerobic consortium, sludge from an anaerobic digester, or a slurry from a previously successful microcosm (typically 5-10% v/v).
-
Sealing and Incubation: Immediately seal the serum bottle with a thick butyl rubber stopper and an aluminum crimp cap. Remove the bottle from the anaerobic chamber.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-35°C) without shaking. Shaking can introduce oxygen and is generally not required for anaerobic processes.
-
Monitoring: Periodically (e.g., every few days or weekly), withdraw small aliquots of the liquid phase (or soil slurry) using a sterile, N₂-flushed syringe for analysis of Dinoseb concentration, pH, and microbial growth.
Protocol 4.2: General Procedure for Dinoseb Extraction from Samples
-
Liquid Samples: For aqueous samples, perform a liquid-liquid extraction. Acidify the sample to pH < 4.[16] Extract with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Soil/Sediment Samples: For solid samples, perform a Soxhlet extraction or an ultrasonic-assisted solvent extraction. Mix the sample with a drying agent like anhydrous sodium sulfate.[17] Extract with a solvent mixture (e.g., acetone/hexane).
-
Concentration: Carefully evaporate the solvent from the collected organic phase under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitution: Reconstitute the final residue in a small, precise volume of a solvent suitable for your analytical instrument (e.g., acetonitrile or methanol).
Protocol 4.3: Recommended Analytical Methods for Dinoseb Quantification
Accurate quantification is essential. The U.S. Environmental Protection Agency (EPA) provides several validated methods for the analysis of pesticides and herbicides. Citing these standard methods adds authority and credibility to your results.
-
For Wastewater: EPA Method 615 (Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater) is a relevant gas chromatography (GC) method.[16]
-
For Drinking Water: EPA Method 525.3 is a gas chromatography/mass spectrometry (GC/MS) method for determining semivolatile organic compounds, including dinitrophenols, in drinking water.[18]
-
For Multiple Matrices: EPA Method 1699 (Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS) is a highly sensitive and specific method suitable for complex matrices.[17]
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is also commonly used and effective for quantifying Dinoseb and its degradation products.[4]
Section 5: Key Workflow & Logic Diagrams
Visualizing complex processes can clarify experimental design and troubleshooting.
Experimental Workflow for Dinoseb Biodegradation Study
Caption: A typical experimental workflow from preparation to data analysis.
Troubleshooting Decision Tree for Stalled Degradation
Caption: A logical decision tree for troubleshooting stalled experiments.
Section 6: Frequently Asked Questions (FAQs)
Q1: What is a realistic timeframe for seeing significant Dinoseb degradation? A: This is highly variable and depends on the initial concentration, microbial consortium activity, and nutrient conditions. With an adapted culture and optimal conditions, you might see significant degradation within 1-4 weeks. However, if starting with unadapted microorganisms, an acclimation or lag phase of several weeks to months is not uncommon, especially with high initial Dinoseb concentrations.[9]
Q2: Can I use a pure culture instead of a mixed consortium? A: Yes, it is possible. For example, Clostridium bifermentans KMR-1 has been shown to degrade Dinoseb.[4] However, pure cultures are often less resilient to fluctuations in environmental conditions (like pH) and may not be able to completely mineralize the compound, leading to the accumulation of intermediates. A mixed consortium is generally more robust for practical bioremediation applications.
Q3: How do I know if my microbial culture is viable and active? A: Several indicators can confirm viability. The most direct is to measure gas production (e.g., methane and CO₂) in your sealed anaerobic microcosms using a pressure transducer. Active fermentation of the primary carbon source is a strong sign of a healthy anaerobic culture. You can also monitor microbial growth by measuring the optical density (OD) of the liquid phase or by performing cell counts.
Q4: What safety precautions should I take when working with Dinoseb? A: Dinoseb is highly toxic to humans and is classified as a potential health hazard.[1][2] Always handle solid Dinoseb and its stock solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. Ensure all waste is treated as hazardous and disposed of according to your institution's regulations.
References
-
Microbiology and Biochemistry of Pesticides Biodegradation. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Kaake, R. H., Crawford, D. L., & Crawford, R. L. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329-337. [Link]
-
What is the optimum C:N:P ratio of aerobic and anaerobic and what are the basics?. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Cervantes, F. J., Enríquez, J. E., Mendoza, D., & García-García, G. (2011). Impact and application of electron shuttles on the redox (bio)transformation of contaminants: a review. Reviews in Environmental Science and Bio/Technology, 10(3), 205-217. [Link]
-
Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Toxicological Profile for Dinitrophenols. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 24, 2026, from [Link]
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
-
Wang, Y., et al. (2023). Effects of Different Carbon and Nitrogen Ratios on Nitrogen Removal Efficiency and Microbial Communities in Constructed Wetlands. MDPI. [Link]
-
Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chen, C. A. (n.d.). Deciphering Electron Shuttles for Bioremediation and Beyond. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842-1846. [Link]
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Dinoseb. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Nilsson, J. R. (1989). pH-dependent Effects of 2,4-dinitrophenol (DNP) on Proliferation, Endocytosis, Fine Structure and DNP Resistance in Tetrahymena. Protoplasma, 150(2-3), 115-125. [Link]
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Fenner, K., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]
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Chen, C. A. (2016). Deciphering Electron Shuttles for Bioremediation and Beyond. Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Yaghoobi, M. M., et al. (2017). Systems Biology Approach to Bioremediation of Nitroaromatics: Constraint-Based Analysis of 2,4,6-Trinitrotoluene Biotransformation by Escherichia coli. PubMed Central. [Link]
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THE BIODEGRADATION PATHWAY OF CYPERMETHRIN. (2022). Middle East Technical University. Retrieved January 24, 2026, from [Link]
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EPA Groundwater Standards. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
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Biodegradation Potential and Taxonomic Composition of Hydrocarbon-Degrading Bacterial Consortia in Diesel-Contaminated Agricultural Soils. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
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Ahmad, F., et al. (2023). Nitenpyram biodegradation by a novel nitenpyram-degrading bacterium, Ochrobactrum sp. strain DF-1, and its novel degradation pathway. Frontiers. [Link]
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3.3 Feedstock C:N ratio. (n.d.). Humanitarian Sanitation Hub. Retrieved January 24, 2026, from [Link]
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Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. (n.d.). Retrieved January 24, 2026, from [Link]
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Effect of different carbon materials as electron shuttles in the anaerobic biotransformation of nitroanilines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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EPA Method 525.3. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Saravanan, S., et al. (n.d.). BIODEGRADATION OF PESTICIDE DEGRADING MICROORGANISMS AND IT'S IMPACT. Journal of Advanced Scientific Research. Retrieved January 24, 2026, from [Link]
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A Review: Degradation Of Pesticides By Microbes. (n.d.). RJPN. Retrieved January 24, 2026, from [Link]
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Index to EPA Test Methods. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
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Toxicological Profile for Dinitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 24, 2026, from [Link]
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Kim, M., et al. (n.d.). Influence of carbon type and carbon to nitrogen ratio on the biochemical methane potential, pH, and ammonia nitrogen in anaerobic digestion. PubMed Central. [Link]
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Watanabe, K., et al. (2009). Electron shuttles in biotechnology. Current Opinion in Biotechnology, 20(6), 633-641. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Ensuring Inter-Laboratory Comparability in Dinoseb Analysis
Introduction: The Critical Need for Accurate Dinoseb Monitoring
Dinoseb, a synthetic dinitrophenol compound, was historically used as a potent herbicide and fungicide.[1][2] Although its use has been banned or severely restricted in many countries due to its high toxicity and adverse health effects, including reproductive and developmental issues, it can still persist in the environment.[1][2] Its presence in soil and water poses a significant risk to ecosystems and human health.[1][3][4] Consequently, the accurate and reliable monitoring of Dinoseb residues in environmental matrices is of paramount importance for regulatory compliance and public safety.
This guide is designed for researchers, scientists, and professionals in analytical laboratories. It provides an in-depth technical overview of the established methodologies for Dinoseb analysis, with a focus on the critical factors that influence inter-laboratory comparability. While a direct comparison of results from a specific round-robin test is not presented, this guide will equip you with the knowledge to implement robust analytical protocols, understand potential sources of variability, and ultimately generate trustworthy and comparable data.
Core Analytical Strategies: A Comparative Overview
The two primary instrumental techniques for the determination of Dinoseb are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase followed by mass analysis. |
| Detection | Electron Capture Detector (ECD), Mass Spectrometry (MS). | Tandem Mass Spectrometry (MS/MS). |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Direct analysis of the polar Dinoseb molecule. |
| Sensitivity | High, especially with ECD. | Very high, often in the parts-per-trillion (ppt) range.[5][6] |
| Selectivity | Good, but can be prone to interferences. | Excellent, with high specificity from precursor/product ion transitions. |
| Sample Preparation | More complex due to the derivatization step. | Often simpler, with direct injection possible for clean water samples.[5] |
| Common Methods | EPA Method 8150, EPA Method 615.[7] | Various in-house validated methods. |
The Analytical Workflow: A Step-by-Step Examination of Variability Sources
Achieving comparable results between laboratories requires meticulous attention to detail at every stage of the analytical process. The following sections dissect the workflow, highlighting critical control points and potential pitfalls.
Caption: A comprehensive workflow for Dinoseb analysis, highlighting critical stages from sample collection to reporting.
Sample Collection and Preservation
The integrity of the analytical result begins at the point of sample collection. For water samples, glass containers are mandatory to prevent adsorption of Dinoseb onto plastic surfaces. Samples should be kept cool (around 4°C) and protected from light. For soil samples, wide-mouthed glass jars are suitable. The preservation technique depends on the target analytes and the sample matrix, and adherence to standardized protocols (e.g., from the EPA) is crucial.
Sample Preparation: The Heart of the Analysis
Sample preparation is often the most significant source of variability between laboratories. The goal is to extract Dinoseb from the sample matrix and remove interfering compounds.
Common Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of LLE is highly dependent on pH, as the phenolic nature of Dinoseb means its charge state is pH-dependent.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique. A variety of sorbents can be used, and the choice depends on the sample matrix. SPE can be automated, which can improve reproducibility.
Matrix Effects:
The co-extraction of other organic compounds from the sample matrix can interfere with the analysis, leading to either suppression or enhancement of the analyte signal, particularly in LC-MS/MS. A thorough cleanup step after extraction is therefore essential.
Derivatization (for GC analysis):
GC analysis of phenolic compounds like Dinoseb requires a derivatization step to make them more volatile and thermally stable. This is a critical step where variability can be introduced. Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr). Incomplete derivatization or the introduction of contaminants during this step can lead to inaccurate results.
Instrumental Analysis: Method Optimization is Key
Both GC and LC-based methods require careful optimization to achieve the desired sensitivity and selectivity.
-
For GC analysis, the choice of column is critical for separating the derivatized Dinoseb from other chlorinated herbicides and matrix components. The temperature program of the GC oven must be optimized to ensure good peak shape and resolution.
-
For LC-MS/MS analysis, the mobile phase composition and gradient are optimized to achieve good chromatographic separation. The mass spectrometer parameters, such as collision energy and precursor/product ion selection, must be carefully tuned for Dinoseb to ensure maximum sensitivity and specificity.
Calibration and Quantification: The Basis of Accuracy
Accurate quantification relies on a well-prepared calibration curve.
-
Certified Reference Materials (CRMs): Whenever possible, CRMs should be used to prepare calibration standards to ensure traceability to a known standard.
-
Internal vs. External Standards: The use of an internal standard, a compound with similar chemical properties to Dinoseb that is added to the sample before extraction, is highly recommended. It can compensate for losses during sample preparation and variations in instrument response, leading to more accurate and precise results. Isotope-labeled Dinoseb is the ideal internal standard.
The Self-Validating System: A Framework for Trustworthiness
In the absence of a formal inter-laboratory comparison study, a laboratory must establish a robust internal quality assurance and quality control (QA/QC) program to ensure the reliability of its Dinoseb analysis results. This creates a self-validating system where data quality is continuously monitored and documented.
Caption: A diagram illustrating the continuous cycle of a self-validating analytical system for ensuring data quality.
Key Components of a Self-Validating System:
-
Method Validation: Before analyzing any real samples, the analytical method must be thoroughly validated to demonstrate that it is fit for purpose. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Dinoseb that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing certified reference materials or spiked samples.
-
Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD).
-
-
Ongoing Quality Control: During routine analysis, a series of QC samples should be analyzed alongside the unknown samples to monitor the performance of the method. These include:
-
Method Blanks: A sample containing all the reagents but no analyte, used to check for contamination.
-
Matrix Spikes: A sample to which a known amount of Dinoseb is added, used to assess the effect of the sample matrix on the analytical result.
-
Laboratory Control Samples (LCS): A sample with a known concentration of Dinoseb, used to monitor the overall performance of the analytical process.
-
Duplicates: Analyzing a sample twice to assess the precision of the method.
-
-
Participation in Proficiency Testing (PT) Schemes: PT schemes, also known as round-robin tests, are the ultimate tool for assessing inter-laboratory comparability. In a PT scheme, a sample with a known concentration of Dinoseb is sent to multiple laboratories for analysis. The results are then compared to the known value and to the results of the other participating laboratories. This provides an objective assessment of a laboratory's performance and can help to identify any systematic errors in their analytical procedure.[8]
Conclusion: A Commitment to Quality and Comparability
The accurate determination of Dinoseb in environmental samples is a challenging but essential task. While this guide does not present data from a specific inter-laboratory comparison, it provides a comprehensive framework for understanding and controlling the sources of variability in Dinoseb analysis. By implementing robust and well-validated methods, adhering to a strict QA/QC program, and participating in proficiency testing schemes, laboratories can ensure the generation of high-quality, reliable, and comparable data. This commitment to analytical excellence is fundamental to protecting our environment and public health.
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U.S. Environmental Protection Agency. Technical Factsheet on Dinoseb. [Link]
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Badanthadka, M. (2018). Dinoseb. ResearchGate. [Link]
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Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
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LabRulez LCMS. Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
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Water Score. Dinoseb: The Contaminant in Tap Water You Didn't Know Was Harming Your Health. [Link]
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Canada.ca. (2021). Summary of public comments received on the screening assessment report for dinoseb. [Link]
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International Atomic Energy Agency. Reference Materials-Previous Proficiency Tests. [Link]
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A Comparative Toxicological Guide to Dinoseb and Other Dinitrophenols for the Research Professional
This guide offers a detailed comparison of the toxicity of Dinoseb (2-sec-butyl-4,6-dinitrophenol) and other prominent dinitrophenolic compounds, including 2,4-Dinitrophenol (DNP), 4,6-Dinitro-o-cresol (DNOC), and Dinoterb. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to provide a synthesized analysis of quantitative toxicity data, the underlying biochemical mechanisms, and robust experimental protocols for independent assessment.
Introduction: A Family of Potent Biological Uncouplers
Dinitrophenols are a class of synthetic organic chemicals recognized for their potent biological activity. Historically, compounds like DNP were used as weight-loss agents in the 1930s before being banned due to severe toxicity, while Dinoseb, DNOC, and Dinoterb were widely used as herbicides and pesticides.[1][2] Although their commercial applications have been curtailed in many regions due to safety concerns, their unique mechanism of action continues to make them subjects of toxicological and biomedical research.
The core toxic action of all dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3] This guide will dissect the nuances in toxicity among these analogs, providing a quantitative framework and practical methodologies for researchers investigating cellular metabolism, toxicology, and the development of potential therapeutic agents that may target mitochondrial function.
Quantitative Comparison of Acute Toxicity
The acute toxicity of dinitrophenols can be quantitatively compared using the LD50 value, which represents the dose required to be lethal to 50% of a test population. The data, primarily from studies in rats, mice, and rabbits, highlight the high toxicity of this chemical family. Dinoseb, in particular, demonstrates potent toxicity through both oral and dermal exposure routes.[4]
Below is a summary of available acute LD50 data. It is important to note that direct, side-by-side comparative studies are rare, and values are aggregated from multiple sources. This variance can be attributed to differences in vehicle, strain, age, and environmental conditions like ambient temperature, which is known to enhance the toxicity of dinitrophenols.[5]
| Compound | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Dinoseb | Rat | 25 - 58[4][5] | 80 (Male)[6] |
| Mouse | 14 - 114[6] | Data Not Available | |
| Rabbit | 14 - 114[6] | 80 - 200[4] | |
| 2,4-Dinitrophenol (DNP) | Rat | 30 - 320[5] | Data Not Available |
| Mouse | Data Not Available | Data Not Available | |
| Rabbit | Data Not Available | Data Not Available | |
| 4,6-Dinitro-o-cresol (DNOC) | Rat | 25 - 40 | 200 - 1000 |
| Mouse | 16 - 85 | Data Not Available | |
| Rabbit | 40 - 100 | Data Not Available | |
| Dinoterb | Rat | Data Not Available | Data Not Available |
| Mouse | 25[7] | Data Not Available | |
| Rabbit | 28[7] | Data Not Available |
The "Why": Mechanism of Dinitrophenol Toxicity
The primary mechanism of toxicity for Dinoseb and its analogs is their function as protonophores, which uncouple mitochondrial oxidative phosphorylation.[3] Understanding this process is critical for interpreting toxicity data and designing relevant experiments.
Causality of the Uncoupling Mechanism:
-
Proton Transport: As lipophilic weak acids, dinitrophenols can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated.
-
Gradient Dissipation: They then diffuse back into the proton-poor mitochondrial matrix and release the proton, effectively creating a "short-circuit" in the proton motive force.[8]
-
Bypassing ATP Synthase: This process allows protons to re-enter the matrix without passing through the ATP synthase complex. Consequently, the energy stored in the electrochemical gradient is not captured in the form of ATP.[7]
-
Energy Conversion to Heat: The energy from the collapsing proton gradient is instead dissipated as heat, leading to the hallmark symptom of dinitrophenol poisoning: hyperthermia.[2][3]
-
Compensatory Overdrive: The cell attempts to compensate for the severe ATP deficit by increasing the rate of electron transport and oxygen consumption, leading to hyperpnea (rapid breathing) and tachycardia (rapid heart rate).[2] This futile cycle of substrate oxidation without energy capture ultimately leads to cellular energy collapse, systemic toxicity, and death.[3]
The subtle differences in the chemical structures of Dinoseb, DNP, and DNOC—specifically the nature of the alkyl substituent on the phenol ring—likely influence their lipophilicity and pKa. These differences can affect their ability to traverse the mitochondrial membrane and release protons, which may account for the observed variations in their toxic potency.
Caption: Mitochondrial uncoupling by dinitrophenols.
Experimental Protocols for Toxicity Assessment
To empirically compare the toxicity of dinitrophenols, standardized in vitro assays are indispensable. These protocols provide a self-validating system when appropriate controls are included.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of Dinoseb and other dinitrophenols in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve the desired final concentrations.
-
Experimental Rationale: A wide concentration range is crucial to determine the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, no compound) and a "no-cell" blank control. Incubate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Express the results as a percentage of the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Measuring Mitochondrial Respiration with a Seahorse XF Analyzer
To directly measure the bioenergetic effects of dinitrophenols, the Seahorse XF Analyzer is the gold standard. It measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
Principle: The instrument uses solid-state sensors to measure changes in oxygen and pH in a transient micro-chamber. By sequentially injecting different mitochondrial inhibitors and uncouplers, a complete profile of mitochondrial respiration can be generated.
Conceptual Methodology:
-
Cell Seeding: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: Hydrate the sensor cartridge and load the injection ports with the compounds for the assay. For an uncoupling experiment, this would typically involve:
-
Port A: Test compound (e.g., Dinoseb) or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a potent uncoupler used as a positive control for maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before automatically injecting the compounds at pre-programmed time points and continuing to measure the response.
-
Data Interpretation:
-
Baseline OCR: The initial measurement before any injections.
-
Response to Dinoseb: A classic uncoupler like Dinoseb will cause a sharp increase in OCR as the mitochondria consume oxygen rapidly in a futile attempt to re-establish the proton gradient.
-
Response to Oligomycin: This will decrease OCR, and the magnitude of the decrease represents the portion of respiration coupled to ATP synthesis. In cells pre-treated with Dinoseb, the effect of oligomycin will be minimal, as respiration is already uncoupled from ATP synthesis.
-
Maximal Respiration: Injection of FCCP reveals the maximum respiratory capacity of the cells.
-
Non-Mitochondrial Respiration: The OCR remaining after injection of Rotenone/Antimycin A.
-
This experimental approach provides direct, functional evidence of the uncoupling activity of Dinoseb and its analogs, allowing for a potent and quantitative comparison of their effects on cellular bioenergetics.
Conclusion and Implications
Dinoseb is a highly toxic dinitrophenol, with acute toxicity comparable to or greater than other analogs like DNOC and Dinoterb. The core of this toxicity lies in its potent ability to uncouple mitochondrial oxidative phosphorylation, leading to a catastrophic failure of cellular energy homeostasis. The quantitative data, while variable, consistently places these compounds in a high-toxicity class. For researchers, this necessitates stringent safety protocols during handling.
The provided experimental workflows offer robust, validated methods to quantify and compare the cytotoxic and bioenergetic effects of these compounds. By combining quantitative toxicity data with a deep understanding of the underlying biochemical mechanisms and employing direct functional assays, researchers can accurately contextualize their findings in the fields of toxicology, pharmacology, and metabolic research.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. [Link]
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Dr. Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation.... [Link]
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Wikipedia. Dinoseb. [Link]
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Government of Canada. (1991). Dinoseb. [Link]
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Matsumoto, M., Hirose, A., & Ema, M. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. InTech. [Link]
-
National Center for Biotechnology Information. Dinoterb. PubChem. [Link]
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U.S. Environmental Protection Agency. (2000). 4,6-Dinitro-o-cresol (DNOC). [Link]
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Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
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A Senior Application Scientist's Guide to the Validation of Dinoseb Certified Reference Materials
Introduction: The Imperative for Accuracy in Dinoseb Analysis
Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide, fungicide, and desiccant that has been widely used in agriculture.[1] Despite its efficacy, its use has been largely discontinued in many regions, including the United States and the European Union, due to its high acute toxicity and risks of developmental effects in mammals.[1][2][3] However, its persistence in the environment necessitates ongoing monitoring in soil, water, and food products to ensure public safety and environmental health.[3]
For researchers and analytical scientists tasked with this critical monitoring, the accuracy of quantitative analysis is paramount. The foundation of this accuracy lies in the quality of the calibration standards used. Certified Reference Materials (CRMs) provide the highest level of quality assurance, serving as the benchmark against which all measurements are compared. A CRM is a material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4]
This guide provides an in-depth comparison of the methodologies used to validate Dinoseb CRMs, offering insights into the experimental choices that ensure their integrity. We will delve into the core principles of validation as mandated by ISO 17034 , the international standard for the competence of reference material producers, to empower you to critically evaluate and select the most reliable CRMs for your laboratory's needs.[5][6][7][8]
The Validation Workflow: A Foundation of Trust
The production of a reliable CRM is not a simple process of synthesizing and bottling a chemical. It is a rigorous, multi-stage validation process designed to confirm the material's identity, purity, homogeneity, and stability. Each step contributes to the final certified value and its associated uncertainty, providing a transparent and scientifically defensible statement of the material's quality.[9] Accreditation to ISO 17034 ensures that a producer adheres to these stringent requirements, covering everything from production planning and material characterization to stability studies and documentation.[6][7]
The overall validation workflow is a self-validating system where each stage builds upon the last to create a chain of metrological traceability.
Caption: Overall workflow for the validation and certification of a Dinoseb CRM.
Purity Determination: A Comparative Analysis of Core Methodologies
The most critical attribute of a chemical CRM is its purity. The certified purity value is directly used to calculate the concentration of working calibration solutions. Therefore, the choice of methodology for its determination has profound implications for the accuracy of all subsequent measurements. Three principal approaches are employed, each with distinct advantages and underlying assumptions.
| Methodology | Principle | Advantages | Limitations & Causality |
| Chromatographic Purity (Area %) | Separation of the main component from impurities via HPLC or GC. Purity is estimated as the area of the main peak relative to the total area of all peaks. | - Rapid and widely available.- Good for screening and identifying the presence of multiple organic impurities. | - Assumes equal detector response: This is the primary flaw. Different molecules absorb UV light (HPLC) or ionize (MS) with different efficiencies. An impurity with a low response factor will be underestimated, leading to an overestimation of purity.- Non-volatile/Non-chromatographable impurities are missed: Inherent bias as it only accounts for what can be analyzed by the specific method.[10]- Co-elution: Impurities hiding under the main peak are not detected. |
| Quantitative NMR (qNMR) | A primary ratio method where the analyte signal is quantified relative to a certified internal standard of known purity and weight. | - Directly traceable to SI units: Does not require a CRM of the same analyte for calibration.[11]- High precision and accuracy: Not dependent on detector response factors, as signal intensity is directly proportional to the number of nuclei.- Provides structural information simultaneously. | - Lower sensitivity: Compared to chromatographic methods, especially MS, requiring higher sample concentrations.[11]- Signal overlap: Complex molecules or mixtures can lead to overlapping signals, complicating quantification.- Requires specialized expertise for accurate execution and data interpretation. |
| Mass Balance | Purity is calculated by subtracting the sum of all characterized impurities from 100%. This is an indirect but comprehensive approach. | - Most accurate and robust method: It accounts for all types of impurities (organic, water, residual solvents, inorganic).- Reduces bias: By using multiple, independent techniques, it avoids reliance on a single analytical principle. | - Labor-intensive and complex: Requires a suite of analytical instrumentation (HPLC, GC, Karl Fischer, TGA, ICP-MS).- Uncertainty accumulation: The final uncertainty is a composite of the uncertainties from each individual impurity measurement.- "Unknown" impurities: Assumes all significant impurities have been identified and quantified. |
Expert Insight: For a high-quality Dinoseb CRM intended for regulatory or research applications, the Mass Balance approach is the gold standard. It provides the most complete and defensible characterization of the material. While qNMR is an excellent primary method, Mass Balance accounts for non-proton-containing impurities and water content, which qNMR cannot. A simple "100% - water" or chromatographic area percent value on a certificate should be viewed with caution, as it likely overlooks other significant impurities.
Stability Studies: Guaranteeing Integrity from Production to Use
A certified value is only meaningful if it remains stable over time. Stability testing is a mandatory component of ISO 17034 and ensures the CRM maintains its integrity from the moment it is packaged until its expiration date.[9][12]
Long-Term Stability: This study establishes the shelf-life of the CRM under its recommended storage conditions (e.g., -18°C).[13] Aliquots of the CRM are analyzed at predetermined time intervals, and the results are statistically evaluated to detect any degradation trend.
Short-Term Stability: This study simulates the potential stress of shipping. The CRM is exposed to elevated temperatures for short periods to ensure that transient temperature fluctuations during transport do not compromise its integrity.
Caption: Workflow for conducting long-term and short-term stability studies.
Example Stability Data for a Dinoseb CRM:
| Time Point | Storage Condition | Measured Purity (%) | Acceptance Criteria | Result |
| 0 months | -20°C | 99.85 | Baseline | - |
| 12 months | -20°C | 99.81 | No statistically significant change from T=0 | Pass |
| 24 months | -20°C | 99.83 | No statistically significant change from T=0 | Pass |
| 36 months | -20°C | 99.79 | No statistically significant change from T=0 | Pass |
| 7 days | +40°C | 99.84 | No statistically significant change from T=0 | Pass |
Expert Insight: The choice of solvent for preparing stock solutions from a neat CRM is critical for ensuring its stability in the lab.[14] For dinitrophenols like Dinoseb, aprotic solvents like acetonitrile or toluene are generally preferred.[13] Toluene is particularly inert and has low volatility, making it an excellent choice for long-term storage of stock solutions at freezer temperatures (-18°C or below).[13] Always consult the manufacturer's Certificate of Analysis for specific handling and storage recommendations.[15]
Experimental Protocol: Purity Validation of Dinoseb by HPLC-UV
This protocol outlines a representative method for assessing the purity of a Dinoseb CRM using High-Performance Liquid Chromatography with a UV detector. This method is often used as part of the Mass Balance approach to quantify organic impurities.
1. Objective: To separate and quantify Dinoseb and its organic impurities using a gradient reversed-phase HPLC method.
2. Materials & Reagents:
-
Dinoseb CRM (Candidate Material)
-
Acetonitrile (HPLC Grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Class A Volumetric Glassware
-
Analytical Balance (readable to 0.01 mg)
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and diode-array detector (DAD) or multi-wavelength UV detector.
-
Analytical Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
4. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the phenolic group of Dinoseb, leading to better peak shape and retention on the reversed-phase column.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of the Dinoseb CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a nominal concentration of 1000 µg/mL.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C. Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and improves separation efficiency.
-
Detection Wavelength: 270 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of Dinoseb to achieve maximum sensitivity for the main component and related impurities.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
6. Data Analysis & Interpretation:
-
Integrate all peaks in the chromatogram from the injection point to the end of the gradient.
-
Calculate the area percent for each impurity by dividing its peak area by the total area of all peaks and multiplying by 100.
-
The sum of these impurity percentages is reported as the "Total Organic Impurities by HPLC." This value is then used in the final Mass Balance calculation.
-
It is crucial to confirm that the main peak is not saturated. If the Dinoseb peak is off-scale, a diluted solution must be prepared and analyzed to accurately determine the area of minor impurities.
This protocol serves as one component of a comprehensive validation. Similar rigorous methods would be employed for GC-MS analysis (often after derivatization), Karl Fischer titration for water content, and other necessary tests.[3][16][17]
Conclusion: Making an Informed Choice
The validation of a Dinoseb Certified Reference Material is a meticulous process governed by international standards to ensure its accuracy and reliability. As a scientist, your ability to interpret the data and understand the methodologies behind a CRM's Certificate of Analysis is crucial for ensuring the quality of your own analytical results.
When selecting a Dinoseb CRM, prioritize materials from producers accredited to ISO 17034 .[5] Scrutinize the Certificate of Analysis for a comprehensive purity assessment, preferably one derived from a Mass Balance approach. Pay close attention to the assigned uncertainty and the details of the homogeneity and stability studies. By making an informed choice based on a thorough understanding of the validation process, you build a foundation of trust and integrity for your laboratory's data.
References
-
Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. [Link]
-
Screening assessment dinoseb . Government of Canada. [Link]
-
Reference Materials Producers (ISO 17034) Accreditation . NATA. [Link]
-
Risk management approach for phenol, 2-(1-methylpropyl)-4,6-dinitro- (Dinoseb) . Government of Canada. [Link]
-
Stability of Pesticide Stock Solutions . European Union Reference Laboratory for Single Residue Methods (EURL-SRM). [Link]
-
Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS . ResearchGate. [Link]
-
Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
ISO 17034 Certified Reference Materials (CRMs) . Reagecon. [Link]
-
[Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] . PubMed. [Link]
-
Stability of pesticides reference standards and stock solutions Part 1. GC-pesticides . ResearchGate. [Link]
-
Dinoseb (Ref: HOE 26150) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers . ISO Update. [Link]
-
Effects of dinoseb on the life cycle of Daphnia magna: modeling survival time and a proposal for an alternative to the no-observed-effect concentration . PubMed. [Link]
-
Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS . Oxford Academic, Journal of AOAC INTERNATIONAL. [Link]
-
Methods for Validating Reference Materials . XRF Scientific. [Link]
-
ISO 17034:2016 General requirements for the competence of reference material producers . Perry Johnson Laboratory Accreditation, Inc. (PJLA). [Link]
-
Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis . ResearchGate. [Link]
-
Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results . European Union Reference Laboratory for Single Residue Methods (EURL-SRM). [Link]
-
Pesticide Fact Sheet: Dinoseb . U.S. Environmental Protection Agency. [Link]
-
The new International Standard ISO 17034: general requirements for the competence of reference material producers . JRC Publications Repository. [Link]
-
Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis . National Center for Biotechnology Information (NCBI). [Link]
-
Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS . Agilent Technologies. [Link]
-
Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials . National Center for Biotechnology Information (NCBI). [Link]
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Navigating the Complexity: A Comparative Guide to Method Validation for the Simultaneous Analysis of Dinoseb and Other Pesticides
For researchers, scientists, and professionals in drug development, the accurate and simultaneous quantification of multiple pesticide residues, including the notoriously challenging Dinoseb, is a critical undertaking. This guide provides an in-depth, objective comparison of analytical methodologies and a comprehensive walkthrough of the method validation process, grounded in scientific principles and regulatory standards. We will dissect the "why" behind experimental choices, ensuring a robust and defensible analytical method.
The Challenge of Dinoseb in Multi-Residue Analysis
Dinoseb, a dinitrophenolic herbicide, presents unique analytical hurdles due to its acidic nature and thermal lability. Its inclusion in a multi-residue screen requires careful consideration of extraction efficiency, chromatographic separation, and detection sensitivity, which can often be at odds with the optimal conditions for other pesticide classes. This guide will explore how to navigate these challenges to develop a single, validated method for comprehensive pesticide profiling.
A Comparative Look at Analytical Platforms
The two primary techniques for multi-residue pesticide analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The choice between them is dictated by the physicochemical properties of the target analytes.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Best Suited For | Volatile and semi-volatile pesticides (e.g., organochlorines, organophosphates).[1][3] | A wider range of polar, non-volatile, and thermally labile pesticides, including Dinoseb.[1][4] |
| Dinoseb Analysis | Requires derivatization to increase volatility and thermal stability, adding a step to sample preparation.[5] | Direct analysis is possible, often with superior sensitivity and specificity.[4][6] |
| Sample Throughput | Can be high with modern systems. | Generally offers high throughput. |
| Matrix Effects | Can be significant, requiring careful cleanup. | Prone to ion suppression or enhancement, necessitating matrix-matched standards.[7][8] |
| Recommendation for Dinoseb & Others | Suitable for a broad range of pesticides, but the additional derivatization step for Dinoseb can introduce variability. | Preferred method for a comprehensive screen including Dinoseb and other polar/labile pesticides due to direct analysis capabilities.[4][6] |
Expert Insight: While GC-MS/MS is a powerful tool for many pesticides, the requirement for derivatization for acidic compounds like Dinoseb introduces potential for incomplete reactions and sample loss. LC-MS/MS, particularly with electrospray ionization (ESI) in negative mode, provides a more direct and robust approach for the simultaneous analysis of a diverse suite of pesticides including Dinoseb.[4][6]
The Lynchpin of Success: Sample Preparation with QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a variety of matrices.[9][10][11][12] Its effectiveness lies in its streamlined two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[10][11]
Experimental Workflow: The QuEChERS Protocol
Caption: A streamlined workflow of the QuEChERS sample preparation method.
Causality in QuEChERS:
-
Acetonitrile: Chosen for its ability to efficiently extract a wide range of pesticides and its immiscibility with water upon salting out.[3]
-
Magnesium Sulfate (MgSO₄): Facilitates the partitioning of acetonitrile from the aqueous layer of the sample.
-
Buffering Salts (e.g., Sodium Acetate/Citrate): Maintain a stable pH to prevent the degradation of pH-sensitive pesticides.
-
dSPE Sorbents:
A Rigorous Framework for Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The following parameters, based on internationally recognized guidelines like ICH and SANTE, are essential for a robust validation.[14][15][16][17]
Specificity/Selectivity
Specificity ensures that the analytical signal is solely from the target analyte and not from any matrix components or other interfering substances. This is typically demonstrated by analyzing blank matrix samples and spiked samples to show no significant peaks at the retention time of the target analytes.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five matrix-matched calibration standards across a range that encompasses the expected sample concentrations and the limit of quantitation.[18]
-
Acceptance Criteria: The coefficient of determination (R²) should be >0.990.[8][19]
Accuracy (Trueness and Precision)
Accuracy refers to the closeness of the measured value to the true value and is assessed through recovery studies.[14] Precision measures the degree of scatter between a series of measurements.
-
Protocol: Analyze spiked blank matrix samples at a minimum of two concentration levels (e.g., the limit of quantitation and a higher concentration) with multiple replicates (n≥5).[7]
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of an analyte that can be reliably detected.
-
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[22]
The LOQ is often established as the lowest spike level that meets the accuracy and precision criteria. For many pesticides, a target LOQ of 0.01 mg/kg is common.[8][23]
Matrix Effect
The matrix effect is the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix.
-
Protocol: Compare the slope of the calibration curve prepared in a pure solvent to that of the matrix-matched calibration curve.
-
Calculation: Matrix Effect (%) = [(Slopematrix / Slopesolvent) - 1] x 100
-
Interpretation:
-
0 to 20%: Negligible matrix effect
-
20%: Signal enhancement
-
<0%: Signal suppression
-
Method Validation Workflow
Caption: The sequential workflow for analytical method validation.
Performance Data Comparison
The following table summarizes typical performance data for the simultaneous analysis of Dinoseb and a representative set of other pesticides using LC-MS/MS with a QuEChERS sample preparation protocol.
| Parameter | Dinoseb | Chlorpyrifos (Organophosphate) | Carbofuran (Carbamate) | Imidacloprid (Neonicotinoid) |
| Linearity (R²) | >0.995 | >0.998 | >0.997 | >0.999 |
| Recovery (%) | 85 - 105 | 90 - 110 | 88 - 108 | 92 - 112 |
| Precision (RSD, %) | <15 | <10 | <12 | <10 |
| LOQ (mg/kg) | 0.01 | 0.01 | 0.01 | 0.01 |
| Matrix Effect (%) | -15 to +10 | -10 to +5 | -20 to +15 | -5 to +10 |
Note: This data is representative and may vary depending on the specific matrix and instrumentation.
Conclusion and Recommendations
For the simultaneous analysis of Dinoseb and a broad range of other pesticides, a method employing QuEChERS extraction followed by LC-MS/MS analysis is the superior choice. This approach avoids the need for derivatization, providing a more direct and efficient workflow. A thorough method validation, adhering to international guidelines such as SANTE and ICH, is paramount to ensure the generation of reliable and defensible data. By systematically evaluating specificity, linearity, accuracy, precision, limits of detection and quantitation, and matrix effects, researchers can be confident in the performance of their analytical method for routine monitoring and research applications.
References
- Thermo Fisher Scientific. Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Takahashi K, et al. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin Eiseigaku Zasshi. 2011;52(2):111-118.
- Geis-Asteggiante L, et al. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Food Analytical Methods. 2016;9:2694–2705.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- AOAC. Official Method 2007.
- Kim, H.J., et al. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods. 2021;10(1):133.
- Díaz-Cruz, M. S., & Barceló, D. (2008). Multi-residue analytical methods for the determination of pesticides and PPCPs in water by LC-MS/MS: A review. Analytical and Bioanalytical Chemistry, 391(4), 1255–1265.
- Agilent Technologies. Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. 2015.
- European Commission. SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed.
- Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
- Wang, J. (2011). Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection.
- AOAC INTERNATIONAL.
- Li, Y., et al. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks. Foods. 2023;12(11):2189.
- European Medicines Agency. ICH guideline Q2(R2)
- Kintek Detection. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms.
- Phenomenex. QuEChERS Method for Pesticide Residue Analysis.
- Gilbert-López, B., et al. Development and Validation of a Multiresidue Method for the Determination of Pesticides in Dry Samples (Rice and Wheat Flour) Using Liquid Chromatography/Triple Quadrupole Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. 2010;58(23):12196-12204.
- AOAC INTERNATIONAL. Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. 2018.
- Request PDF. Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS.
- Majors, R. E. QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Accredia. Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. 2022.
- Thermo Fisher Scientific.
- ICH. Validation of Analytical Procedures Q2(R2). 2023.
- Tsalbouris, A., et al. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Applied Sciences. 2022;12(10):5205.
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- Waters. An Overview of Multi-residue Pesticide Testing.
- LabRulez LCMS. Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS.
- Latimer, G. W., Jr. (Ed.). (2023). Official Methods of Analysis of AOAC INTERNATIONAL (22nd ed.). Oxford University Press.
- Le, D., et al. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods. 2023;12(11):2189.
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- Agilent Technologies. Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline.
- MDPI. Development of Analytical Methods to Analyze Pesticide Residues. 2023.
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- Chiron, S., et al. Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry to the analysis of pesticides in surface waters.
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